molecular formula C7H16ClNO B1435335 (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride CAS No. 1567666-81-2

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Cat. No.: B1435335
CAS No.: 1567666-81-2
M. Wt: 165.66 g/mol
InChI Key: VZWZDSNQJWQRNJ-FYZOBXCZSA-N
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Description

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-piperidin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWZDSNQJWQRNJ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567666-81-2
Record name (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral piperidine derivative of significant interest to researchers and drug development professionals. The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for accessing diverse chemical space.[1] Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents.[1]

This specific molecule, featuring a chiral secondary alcohol at the C-4 position, serves as a valuable building block in medicinal chemistry. The stereochemistry of the hydroxyl group is critical, as biological targets often exhibit strict stereoselectivity. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics of the parent amine. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, grounded in established scientific principles and methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation strategies.

Chemical Identity
  • Systematic Name: (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

  • Molecular Formula: C₇H₁₆ClNO

  • Molecular Weight: 165.66 g/mol [2]

  • CAS Number: 1567666-81-2[3]

  • Parent Compound (Free Base): (R)-1-(Piperidin-4-yl)ethanol

  • Parent CAS Number: 546093-45-2[4]

Physicochemical Data

The properties of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride are summarized below. Data for the parent free base and related precursors are included for comparative context.

PropertyValueCompoundSource
Molecular Weight 165.66 g/mol Hydrochloride Salt[2]
129.20 g/mol Free Base[5]
Physical State SolidFree Base[5]
Purity Typically >95%Both[6]
Solubility Soluble in water, methanol, ethanol; Sparingly soluble in polar aprotic solvents.Hydrochloride SaltInferred
Soluble in polar organic solvents.Free BaseInferred

Note: Specific quantitative data such as melting point and pKa for the title compound are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis and Purification

The synthesis of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a multi-step process that requires careful control of stereochemistry. The general strategy involves the synthesis of a suitable piperidone precursor, followed by an asymmetric reduction to establish the chiral alcohol, N-deprotection (if necessary), and final salt formation.

Synthesis of Precursor: N-Boc-4-acetylpiperidine

The key intermediate for the asymmetric reduction is typically an N-protected 4-acetylpiperidine. The tert-butoxycarbonyl (Boc) group is a common choice for nitrogen protection due to its stability under various reaction conditions and its facile removal under acidic conditions.

A common route to the precursor, 1-benzyl-4-piperidone, involves a Dieckmann condensation of N,N-bis(β-propionate)benzylamine, followed by hydrolysis and decarboxylation.[5] The benzyl group can then be removed via hydrogenolysis and the resulting secondary amine protected with a Boc group to yield N-Boc-4-piperidone.[7]

G

Key Step: Asymmetric Reduction

The creation of the (R)-stereocenter is the most critical step. This is typically achieved through the catalytic asymmetric reduction of the prochiral ketone, N-Boc-4-acetylpiperidine.

Methodology: While a specific protocol for this exact substrate is not readily available in peer-reviewed literature, a robust approach can be designed based on well-established methods for asymmetric ketone reduction. A common and effective method involves using a chiral catalyst system, such as a ruthenium or iridium complex with a chiral ligand.[8][9]

Exemplary Protocol (Hypothetical, based on established methods):

  • Catalyst Preparation: In an inert atmosphere glovebox, a solution of a suitable precatalyst (e.g., [RuCl₂(p-cymene)]₂) and a chiral ligand (e.g., (R,R)-Ts-DPEN) is prepared in an appropriate solvent like isopropanol.

  • Reduction Reaction: The substrate, N-Boc-4-acetylpiperidine, is dissolved in an anhydrous solvent (e.g., isopropanol or dichloromethane) in a reaction vessel under an inert atmosphere.

  • The pre-formed catalyst solution is transferred to the substrate solution.

  • A hydrogen source, such as hydrogen gas (H₂) at elevated pressure or a transfer hydrogenation reagent like formic acid/triethylamine, is introduced.[10]

  • The reaction is stirred at a controlled temperature (e.g., 25-50 °C) and monitored for completion by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction is quenched, and the product, (1R)-N-Boc-1-(piperidin-4-yl)ethanol, is isolated through standard extractive procedures and purified by flash column chromatography.

Causality: The choice of a chiral ligand is paramount as it creates a chiral environment around the metal center, directing the hydride transfer to one face of the ketone, thereby yielding one enantiomer in excess. The N-Boc protecting group is crucial as it prevents side reactions at the piperidine nitrogen and influences the conformational preference of the ring, which can affect stereoselectivity.

Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step.

Protocol:

  • The purified (1R)-N-Boc-1-(piperidin-4-yl)ethanol is dissolved in a suitable solvent such as ethanol, ethyl acetate, or diethyl ether.

  • The solution is cooled in an ice bath.

  • A solution of hydrogen chloride (gas dissolved in a solvent like ethanol or dioxane, or concentrated aqueous HCl) is added dropwise with stirring.[11][4]

  • The hydrochloride salt typically precipitates out of the solution. The precipitation can be encouraged by cooling or the addition of a less polar co-solvent.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any non-salt impurities, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

AnalyticalWorkflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl group, and the hydroxyl proton. In a typical deuterated solvent like D₂O or DMSO-d₆, one would expect to see:

    • A quartet for the methine proton (-CH(OH)-) coupled to the methyl group.

    • A doublet for the methyl group (-CH₃) coupled to the methine proton.

    • Complex multiplets for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear further downfield than the protons at C3 and C5.

    • A broad singlet for the N-H protons (as NH₂⁺) and the O-H proton, which may exchange with solvent protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key expected shifts include:

    • A signal for the carbinol carbon (-CH(OH)-) around 65-75 ppm.

    • Signals for the piperidine ring carbons, with C2 and C6 appearing around 40-50 ppm.

    • A signal for the methyl carbon around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected parent ion would be for the free base [M+H]⁺ at m/z 130.2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

  • A broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • A broad band around 2700-3100 cm⁻¹ for the N-H stretch of the secondary ammonium salt.

  • Bands around 2850-2950 cm⁻¹ for the C-H stretches of the aliphatic piperidine and ethyl groups.

  • A band around 1050-1150 cm⁻¹ for the C-O stretch of the secondary alcohol.

Applications in Research and Drug Development

The (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride scaffold is a valuable starting point for the synthesis of more complex molecules in drug discovery programs. The piperidine core is a well-regarded pharmacophore that can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

  • Scaffold for Biologically Active Molecules: The secondary alcohol provides a convenient handle for further functionalization. It can be esterified, etherified, or used in nucleophilic substitution reactions to attach other pharmacophoric groups. The secondary amine of the piperidine ring can be alkylated, acylated, or used in reductive amination reactions to build larger, more complex structures.[12]

  • Potential Therapeutic Areas: Piperidine derivatives have shown activity across a wide range of therapeutic areas.[13]

    • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in molecules that target CNS receptors.[10]

    • Oncology: Piperidine-containing molecules have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy.[12]

    • Infectious Diseases: The scaffold has been incorporated into antibacterial and antiviral agents.[14]

The specific (1R) stereochemistry is crucial, as it allows for precise, three-dimensional interactions with the chiral binding pockets of biological targets like enzymes and receptors, potentially leading to enhanced potency and selectivity compared to the racemate or the (S)-enantiomer.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, precautions can be based on related piperidine derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[16] Do not eat, drink, or smoke when using this product.[3]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[8]

    • In case of eye contact: Rinse cautiously with water for several minutes.[15]

    • If inhaled: Remove person to fresh air.[15]

    • If swallowed: Rinse mouth and seek medical attention.[15]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a strategically important chiral building block for the synthesis of novel pharmaceutical agents. Its preparation requires a stereocontrolled approach, typically involving the asymmetric reduction of a protected 4-acetylpiperidine precursor. The physicochemical properties of the hydrochloride salt make it suitable for use in a variety of synthetic and screening applications. Given the proven track record of the piperidine scaffold in successful drug candidates, this compound represents a valuable tool for medicinal chemists aiming to develop next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

  • KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride.
  • CymitQuimica. (2023). Safety Data Sheet: Piperidin-4-one hydrochloride.
  • Google Patents. (2012). EP2455377A1 - Synthesis of fentanyl analogs.
  • Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Zhang, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5022-5025.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Volza. (2025). Piperidine Hcl HSN Code & GST Rate in India. Retrieved from [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(13), 3844-3852.
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  • PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved from [Link]

  • Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(23), 4542-4548.
  • Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 14.
  • Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(8), 2300-2306.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 24(3), 2937.
  • Kumar, P. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a362-a376.
  • Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853-3855.
  • Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Fu, G. C., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235.
  • Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Google Patents. (1999).
  • Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1767-1770.
  • Morton, D., et al. (2009). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Solenopsin A. The Journal of Organic Chemistry, 74(6), 2574-2577.
  • Li, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6296.
  • Humphrey, G. R., et al. (2009). Asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 11(23), 5422-5425.
  • Juaristi, E., et al. (2023).

Sources

An In-Depth Technical Guide to (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 546093-45-2

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, a chiral piperidine derivative of significant interest in medicinal chemistry. This document delves into its chemical properties, stereoselective synthesis, analytical characterization, and potential applications in drug discovery, offering field-proven insights and methodologies for researchers in the pharmaceutical sciences.

Introduction: The Significance of Chiral Piperidines in Drug Design

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while also providing a three-dimensional framework for precise interactions with biological targets.[1][2] The introduction of chirality into the piperidine ring further expands its utility, as stereoisomers of a drug can exhibit markedly different pharmacological activities, metabolic profiles, and toxicities.[3][4][5] (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, with its defined stereocenter, represents a valuable chiral building block for the synthesis of novel therapeutic agents with potentially improved efficacy and safety profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is crucial for its effective use in research and development. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValue (Estimated)Source/Analogy
Molecular Formula C₇H₁₆ClNO[6][7]
Molecular Weight 165.66 g/mol [8]
Appearance White to off-white solidGeneral observation for similar hydrochloride salts
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)Expected for a hydrochloride salt of a small amine
Melting Point Not availableData for related compounds vary widely
pKa ~9-10 (for the piperidine nitrogen)Typical range for secondary amines

Stereoselective Synthesis: A Proposed Methodology

The synthesis of enantiomerically pure (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is paramount to harnessing its specific biological activities. A robust and scalable synthetic route is essential for its application in drug discovery programs. The most logical and widely employed strategy for accessing such chiral alcohols is the stereoselective reduction of a prochiral ketone precursor.

Synthetic Strategy Overview

The proposed synthesis commences with the commercially available 4-acetylpiperidine, which is first N-protected to prevent side reactions and enhance solubility in organic solvents. The resulting N-protected 4-acetylpiperidine is then subjected to an asymmetric reduction to establish the desired (R)-stereochemistry at the newly formed secondary alcohol. Finally, deprotection of the piperidine nitrogen and formation of the hydrochloride salt yields the target compound.

Synthesis_Workflow A 4-Acetylpiperidine B N-Protected 4-Acetylpiperidine A->B N-Protection (e.g., Boc₂O, TEA) C N-Protected (1R)-1-(piperidin-4-yl)ethan-1-ol B->C Asymmetric Reduction (e.g., (R)-CBS catalyst, BH₃·SMe₂) D (1R)-1-(piperidin-4-yl)ethan-1-ol C->D N-Deprotection (e.g., TFA or HCl in Dioxane) E (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride D->E Salt Formation (HCl in Ether or IPA)

Caption: Proposed synthetic workflow for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Protection of 4-Acetylpiperidine

  • Rationale: The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, prevents the piperidine nitrogen from interfering with the subsequent reduction step and improves the solubility of the intermediate in common organic solvents.

  • Procedure:

    • To a solution of 4-acetylpiperidine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA) (2.2 eq) dropwise.

    • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-acetylpiperidine-1-carboxylate.[9]

Step 2: Asymmetric Reduction

  • Rationale: The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly efficient method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The use of the (R)-CBS catalyst will stereoselectively deliver the hydride to one face of the ketone, yielding the desired (R)-alcohol.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq) dropwise.

    • Stir for 15 minutes, then add a solution of tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

    • Warm the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-(1R)-1-(piperidin-4-yl)ethan-1-ol.

Step 3: N-Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc protecting group is readily cleaved under acidic conditions. Treatment with hydrochloric acid will both deprotect the piperidine nitrogen and form the desired hydrochloride salt in a single step.

  • Procedure:

    • Dissolve the crude N-Boc-(1R)-1-(piperidin-4-yl)ethan-1-ol in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

    • Cool the solution to 0 °C and slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in the corresponding solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.

    • Stir the resulting slurry at 0 °C for 1 hour.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group as a doublet, the methine proton of the alcohol as a quartet, and the hydroxyl proton as a broad singlet (which may be exchangeable with D₂O). The coupling constants will be informative of the stereochemistry.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all seven carbon atoms in the molecule with distinct chemical shifts for the piperidine ring carbons, the methyl group, and the carbon bearing the hydroxyl group.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 130.22.

Chiral Purity Determination
  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis. This involves using a chiral stationary phase that can separate the (R) and (S) enantiomers, allowing for their quantification.

Applications in Drug Discovery and Medicinal Chemistry

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement for optimal target binding.

Potential as a Scaffold for Novel Therapeutics

The chiral alcohol functionality can be further derivatized to introduce a variety of substituents, while the secondary amine of the piperidine ring allows for the introduction of diverse groups to modulate physicochemical and pharmacological properties.

Applications A (1R)-1-(piperidin-4-yl)ethan-1-ol HCl B Derivatization at Piperidine Nitrogen A->B C Derivatization at Hydroxyl Group A->C D Novel Drug Candidates B->D C->D

Caption: Potential derivatization points of (1R)-1-(piperidin-4-yl)ethan-1-ol for drug discovery.

Analogues and Their Biological Activities

While specific biological data for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is scarce, the biological activities of structurally related piperidine-containing molecules provide valuable insights into its potential therapeutic applications.

  • Sigma-1 (σ₁) Receptor Ligands: Piperidine derivatives are known to be potent and selective ligands for the σ₁ receptor, which is implicated in a variety of neurological disorders.[10][11] The specific stereochemistry of the ligand can be crucial for high-affinity binding.

  • Glutaminase 1 (GLS1) Inhibitors: Certain 2-(piperidin-4-yl)ethan-1-ol analogs have been identified as inhibitors of GLS1, an enzyme that plays a critical role in cancer cell metabolism.[12][13] This suggests that derivatives of the title compound could be explored as potential anti-cancer agents.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs, including antipsychotics and analgesics.[14] The introduction of specific substituents onto the (1R)-1-(piperidin-4-yl)ethan-1-ol core could lead to the discovery of novel CNS therapeutics.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. Based on safety data for structurally similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its stereoselective synthesis can be achieved through established methodologies, and its versatile structure allows for the creation of diverse libraries of compounds for biological screening. While further research is needed to fully elucidate its specific biological activities, the known pharmacology of related piperidine derivatives suggests promising avenues for the development of novel therapeutics targeting a range of diseases. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and application of this important chiral intermediate.

References

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • US Patent No. 8829195. Regulations.gov. [Link]

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  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. ResearchGate. [Link]

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  • EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. ibn.idsi.md. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem Rev Lett. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. PubMed. [Link]

  • 1-(1-ethylpiperidin-4-yl)ethan-1-ol. PubChem. [Link]

  • Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters. ResearchGate. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Royal Society of Chemistry. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]

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An In-depth Technical Guide on the Safety and Handling of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. As a piperidine derivative, this compound warrants a cautious and well-informed approach in a laboratory setting. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, ensuring the safe and effective use of this compound in their work. By synthesizing data from safety data sheets (SDS) of structurally related compounds and established laboratory safety principles, this guide outlines the necessary precautions, personal protective equipment (PPE), emergency procedures, and disposal methods. The causality behind each recommendation is explained to foster a deeper understanding of the potential hazards and the importance of adherence to these protocols.

Introduction: Understanding the Compound

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral organic compound featuring a piperidine ring, a fundamental heterocyclic amine motif prevalent in many pharmaceuticals and bioactive molecules.[1] The hydrochloride salt form generally enhances solubility and stability. While specific toxicological data for this exact compound is not extensively published, the known hazards of its parent structure, piperidine, and other derivatives necessitate a stringent safety-first approach.[1][2][3] Piperidine itself is classified as a highly flammable liquid and vapor that can cause severe skin burns, eye damage, and is toxic if inhaled or in contact with skin.[1][3] Therefore, all handling procedures for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride should be conducted with the assumption of similar, if not identical, hazards.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, a comprehensive evaluation of the potential hazards must be undertaken.

Primary Hazards:

  • Skin and Eye Irritation/Corrosion: Based on data from similar piperidine compounds, this substance is expected to be a skin and eye irritant, with the potential for causing serious eye damage.[4][5] Direct contact can lead to redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system, leading to symptoms such as coughing and shortness of breath.[4][5][6]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation and other adverse health effects.[3][4][5]

Physical and Chemical Properties Summary

PropertyValueSource
Molecular FormulaC7H15NO · HCl[7]
AppearanceSolid[7]
PurityTypically ≥97%[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][2] This is crucial for preventing the inhalation of any dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[3][4][6]

  • Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible and regularly tested.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent direct contact with the chemical.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, particularly when there is a risk of splashing.[2]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently, especially after direct contact.[2]
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[2]
Respiratory Respirator (if necessary)While working in a fume hood should be sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations or if engineering controls are not adequate.

PPE_Selection_Workflow Start Start: Handling (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride FumeHood Work in a certified chemical fume hood? Start->FumeHood LabCoat Wear a fully buttoned flame-retardant lab coat FumeHood->LabCoat Yes Stop STOP! Do not proceed without a functioning fume hood. FumeHood->Stop No Gloves Wear chemical-resistant gloves (nitrile or neoprene) LabCoat->Gloves Goggles Wear sealed safety goggles Gloves->Goggles FaceShield Is there a splash risk? Goggles->FaceShield WearFaceShield Wear a face shield over goggles FaceShield->WearFaceShield Yes Proceed Proceed with work FaceShield->Proceed No WearFaceShield->Proceed

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling
  • Avoid Personal Contact: All personal contact, including inhalation, should be avoided.[4][6]

  • Good Occupational Work Practice: Do not eat, drink, or smoke in areas where the chemical is handled.[3][4][6] Always wash hands thoroughly with soap and water after handling.[4][6]

  • Static Discharge: Take precautionary measures against static discharges, especially when handling larger quantities.[8] Use non-sparking tools and ground equipment where necessary.[3][8]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4][9]

Storage
  • Container: Store in the original, tightly sealed container.[3][4]

  • Location: Keep in a cool, dry, and well-ventilated area.[3][10]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

  • Sunlight: Protect from direct sunlight.[3][10]

Emergency Procedures

In the event of an emergency, a swift and correct response can significantly mitigate harm.

First-Aid Measures
ExposureFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11][12] Seek immediate medical attention.[4]
Skin Contact Remove all contaminated clothing.[11] Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[8] Rinse the mouth with water.[13] Seek immediate medical attention.
Accidental Release Measures

The response to a spill depends on its size and the immediate hazards it presents.

Small Spills:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]

  • Contain: Confine the spill to a small area.[11][14]

  • Absorb: Cover the spill with a non-flammable absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][11][14] DO NOT use combustible materials like paper towels to absorb the initial spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[10][14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[14]

Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.[14]

  • Isolate: Close the doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's emergency response team or local emergency services.[14] Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major EvacuateNonEssential Evacuate Non-Essential Personnel SmallSpill->EvacuateNonEssential EvacuateAll Evacuate All Personnel from the Area LargeSpill->EvacuateAll WearPPE Don Appropriate PPE EvacuateNonEssential->WearPPE Contain Contain Spill WearPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Isolate Isolate the Area EvacuateAll->Isolate CallEmergency Call Emergency Response Isolate->CallEmergency

Disposal Considerations

All waste containing (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and compatible container.[11][14]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety department or a licensed waste disposal contractor.[8][14] Do not dispose of this chemical down the drain or in regular trash.

Conclusion

The safe handling of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is achievable through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols. By understanding the potential hazards and the reasoning behind these safety measures, researchers can mitigate risks and ensure a safe laboratory environment for themselves and their colleagues. This guide should be used in conjunction with institution-specific safety policies and a thorough review of any available Safety Data Sheets for this or structurally analogous compounds.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine.
  • Penta Chemicals. (2024, May 7).
  • Santa Cruz Biotechnology. 1-(2-Aminoethyl)piperidine.
  • Environment, Health & Safety. Chemical Spills.
  • (2023, March 16).
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • (2022, February 9).
  • CymitQuimica. (2023, July 6). Piperidin-4-one hydrochloride.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
  • CymitQuimica. 1-(Piperidin-4-yl)ethan-1-ol.
  • (2021, December 24).
  • Florida State University Emergency Management. Chemical Spills.
  • Research Safety. Emergency Procedures for Incidents Involving Chemicals.
  • Sigma-Aldrich. (2025, September 23).
  • (2009, October 9).
  • Spectrum Chemical. (2007, May 10).
  • Campus Operations and Risk Management. (2021, October). 2. General Chemical Spill Procedures.
  • (2023, May 8).
  • 4 - SAFETY D
  • Fisher Scientific.
  • PubChem. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564.
  • Fisher Scientific.
  • BLDpharm. 546093-45-2|(R)-1-(Piperidin-4-yl)ethanol.
  • PPG. (2025, June 25).
  • PubChem. 1-(Piperazin-1-yl)ethanone hydrochloride | C6H13ClN2O | CID 12602882.
  • AMERICAN ELEMENTS. 1-(morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride.
  • Angene Chemical. (2024, April 17).

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Methodological & Application

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride in vitro assay development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Anchor of ALK Inhibition

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 106518-24-9 / 2059911-70-3 for specific salt forms) is not merely a building block; it is the chiral anchor for the "tail" region of Crizotinib (Xalkori) , a first-in-class ALK/ROS1/MET inhibitor used in non-small cell lung cancer (NSCLC) [1].

In the context of drug development, this molecule presents a unique "Assay Development" challenge.[1] It is rarely the final drug; rather, it is a high-value intermediate or a fragment used in Fragment-Based Drug Discovery (FBDD). Therefore, "assay development" for this target focuses on three critical pillars:

  • Enantiomeric Purity Validation: Ensuring the (1R) configuration (critical for binding affinity).

  • Physicochemical Profiling: Solubility and stability of the HCl salt.

  • Fragment Utility: Assessing its suitability for library screening (NMR/SPR).

This guide provides the standard operating procedures (SOPs) for validating this molecule before it enters complex synthesis or biological screening.

Strategic Workflow: From Powder to Data

The following decision tree outlines the validation logic for this chiral amine.

AssayWorkflow Start Raw Material (1R)-1-(piperidin-4-yl)ethan-1-ol HCl Solubility Solubility Check (Water vs. DMSO) Start->Solubility ChiralQC Module 1: Chiral HPLC (Enantiomeric Excess > 98%) Solubility->ChiralQC Dissolved SaltStoich Module 2: Salt Stoichiometry (AgNO3 Titration / NMR) ChiralQC->SaltStoich Pass (>98% ee) Reject REJECT / Repurify ChiralQC->Reject Fail (<98% ee) BioAssay Module 3: Fragment Screening (PAMPA / Ligand Efficiency) SaltStoich->BioAssay Confirmed HCl Ratio Proceed Release for Synthesis or Library Screening BioAssay->Proceed

Figure 1: Quality Control and Assay Development Workflow. The critical gatekeeper is the Chiral HPLC step, as the (1S) enantiomer is considered an impurity in ALK inhibitor synthesis.

Module 1: Chiral Purity Assay (The "Gatekeeper")

The biological activity of Crizotinib is highly dependent on the spatial arrangement of the piperidine ring relative to the hinge-binding region. The (1R) enantiomer is required. The (1S) enantiomer is an impurity that must be quantified.

Challenge: Piperidines are secondary amines that interact strongly with silanols on HPLC columns, leading to peak tailing. Solution: Use of a polysaccharide-based column with a basic additive (Diethylamine) to suppress ionization.

Protocol: Normal Phase Chiral HPLC
ParameterConditionRationale
Column Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)Amylose-based selector offers best recognition for piperidine alcohols [2].
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)DEA blocks silanol sites; IPA provides hydrogen bonding modulation.
Flow Rate 1.0 mL/minStandard flow for resolution.
Detection UV @ 210 nmThe molecule lacks a strong chromophore; 210 nm detects the amine/alcohol backbone.
Temperature 25°CLower temperature maximizes chiral recognition mechanisms.
Sample Prep 1 mg/mL in Mobile Phase (Free base)Critical: If using HCl salt, neutralize with 1 eq. TEA or dissolve in EtOH before dilution.

Acceptance Criteria:

  • Retention Time: (1S) ~ 8.5 min; (1R) ~ 10.2 min (Note: Order may reverse depending on specific column batch; run racemate standard first).

  • Resolution (Rs): > 1.5.

  • Enantiomeric Excess (ee): > 98.0%.

Module 2: Salt Stoichiometry & Handling

In high-throughput screening or precise synthesis, the exact molecular weight matters. Commercial sources often supply this as a monohydrochloride or dihydrochloride.

Assay: Potentiometric Titration for Chloride Content

  • Dissolve: 50 mg of sample in 50 mL deionized water.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Electrode: Silver/Silver Chloride combination electrode.

  • Calculation:

    
    
    
    • Theoretical %Cl for Monohydrochloride (MW ~165.6): ~21.4%

    • Theoretical %Cl for Dihydrochloride: ~35.1%

Why this matters: If you use the dihydrochloride in a reaction requiring 1 equivalent of base, your pH will remain too low, killing the nucleophilicity of the piperidine nitrogen.

Module 3: In Vitro Permeability (PAMPA)

If this molecule is used as a fragment in FBDD, its ability to cross membranes is a key selection criterion. As a polar amine (


), it requires specific PAMPA (Parallel Artificial Membrane Permeability Assay) conditions.
Protocol: pH-Dependent PAMPA

Objective: Determine if the fragment can cross the blood-brain barrier (BBB) or gut membrane via passive diffusion.

  • System: 96-well MultiScreen-IP (PVDF membrane).

  • Membrane Coating: 1% Lecithin in Dodecane (Artificial Membrane).

  • Donor Well:

    • buffer: PBS pH 7.4 (mimics blood) AND pH 9.0 (to suppress protonation of the piperidine).

    • Concentration: 100 µM compound.

  • Acceptor Well: PBS pH 7.4.

  • Incubation: 18 hours @ 25°C, humidity chamber.

  • Analysis: LC-MS/MS of Donor and Acceptor wells.

Data Interpretation:

  • At pH 7.4: Permeability (

    
    ) is likely low (< 
    
    
    
    cm/s) because the piperidine is protonated (
    
    
    ).
  • At pH 9.0: Permeability should increase significantly as the neutral species dominates.

  • Insight: This confirms that for cellular assays, the molecule may require active transport or modification (prodrug) to enter cells efficiently, or it acts on extracellular targets/binding pockets.

Module 4: Fragment Binding (Ligand Efficiency)

For researchers using this as a probe for ALK or ROS1 binding pockets (FBDD), Saturation Transfer Difference (STD) NMR is the gold standard assay.

Diagram: Ligand-Receptor Interaction Logic

BindingAssay cluster_result Result Interpretation Target Protein Target (e.g., ALK Kinase Domain) Complex Transient Complex Target->Complex Mix Ligand Ligand (1R)-1-(piperidin-4-yl)ethan-1-ol Ligand->Complex NMR STD-NMR Spectrum (Magnetization Transfer) Complex->NMR Irradiate Protein Strong Strong STD Signal = Binder NMR->Strong Weak No Signal = Non-binder NMR->Weak

Figure 2: STD-NMR workflow for validating fragment binding. The piperidine ring protons typically show strong saturation transfer if binding to the kinase hinge region occurs.

Protocol:

  • Protein: Recombinant ALK kinase domain (10 µM) in

    
     buffer.
    
  • Ligand: (1R)-1-(piperidin-4-yl)ethan-1-ol HCl (500 µM).

  • Experiment:

    • Record 1D

      
       NMR (Reference).
      
    • Record STD spectrum (On-resonance irradiation at protein region, e.g., -1 ppm; Off-resonance at 30 ppm).

  • Readout: Difference spectrum reveals protons in close contact with the protein surface.

Safety & Handling (SDS Summary)

  • Hazards: Piperidine derivatives are irritants. The HCl salt is a solid but can cause serious eye irritation.

  • Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a desiccator at RT.

  • Reactivity: Incompatible with strong oxidizing agents. Avoid mixing with aldehydes unless a reductive amination is intended.

References

  • Cui, J. J., et al. (2011).[3] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.[3] Link

  • Daicel Corporation. (2020). "Chiral Separation of Amines using CHIRALPAK® AD-H." Application Note List. Link

  • Qian, J., et al. (2014).[3] "A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation."[3] Tetrahedron Letters, 55(9), 1528-1531.[3] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA protocols).

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Application Notes & Protocols: A Phased Approach to the In Vivo Characterization of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of novel small molecules requires a rigorous and systematic in vivo evaluation to bridge the gap between promising in vitro data and clinical potential. This document provides a comprehensive strategic guide for researchers, scientists, and drug development professionals on designing and executing a phased in vivo study for the novel compound, (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1][2] Therefore, this guide is structured to thoroughly investigate the compound's behavior in a biological system, focusing on pharmacokinetics (PK), acute safety, and potential pharmacodynamic (PD) effects, with an emphasis on CNS-related activity.

Our approach is not a rigid template but a logical, cascading framework. Each phase builds upon the data from the last, ensuring that decisions are evidence-based, resources are used efficiently, and the study yields a clear, translatable dataset for further development. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" that underpins robust scientific inquiry.

Phase I: Foundational Pharmacokinetics and Dose-Range Finding

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride and to establish a preliminary dose-exposure relationship. This phase is critical, as all subsequent efficacy and toxicology studies are uninterpretable without a clear understanding of the compound's concentration over time in the body.[3]

Rationale for Animal Model Selection: The Sprague Dawley rat is selected as the initial model. It is a widely used, outbred stock in non-clinical toxicology and PK studies due to its physiological similarity to humans in many aspects, manageable size, and extensive historical control data.[3][4]

Protocol 1.1: Single Ascending Dose (SAD) Pharmacokinetic Study

This study provides vital information for determining the optimal dosing regimen and understanding the compound's basic PK parameters.[5]

Materials:

  • (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

  • Vehicle (e.g., 0.9% saline, or a suitable vehicle determined by solubility studies)

  • Male Sprague Dawley rats (8-10 weeks old)

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, vortex mixer

  • LC-MS/MS system for bioanalysis[4]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate animals for a minimum of 7 days under standard vivarium conditions.

  • Dose Formulation: Prepare fresh dosing formulations on the day of the study. Ensure complete dissolution and stability.

  • Animal Grouping: Divide rats into two main cohorts for Intravenous (IV) and Oral (PO) administration. The IV group serves to establish baseline parameters like clearance and volume of distribution, while the PO group is essential for determining oral bioavailability.

    • Cohort 1 (IV): n=4 rats, single bolus dose of 1 mg/kg.

    • Cohort 2 (PO): n=12 rats, divided into three groups (n=4 each) for a single gavage dose of 5, 20, and 50 mg/kg.

  • Dosing: Fast animals overnight (with access to water) prior to PO dosing to reduce variability in absorption. Administer the compound via the appropriate route.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein or other appropriate vessel. A sparse sampling or composite design can be used to minimize stress on any single animal.[5] A typical sampling schedule is outlined in the table below.

  • Sample Processing: Immediately place blood into K2-EDTA tubes, mix gently, and centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.[5]

Table 1: Pharmacokinetic Study Design Summary

Parameter Intravenous (IV) Cohort Oral (PO) Cohorts
Animal Model Male Sprague Dawley Rats Male Sprague Dawley Rats
Number of Animals 4 4 per dose group (12 total)
Dose Levels 1 mg/kg 5, 20, 50 mg/kg
Route Intravenous (bolus) Oral (gavage)

| Blood Sampling Time Points (minutes) | Pre-dose, 5, 15, 30, 60, 120, 240, 480 | Pre-dose, 15, 30, 60, 120, 240, 480, 1440 |

Key PK Parameters to Determine:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2 (Half-life): Time for plasma concentration to decrease by half.

  • CL (Clearance): Rate of drug removal.

  • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

  • F% (Oral Bioavailability): Fraction of the oral dose that reaches systemic circulation.

Phase II: Acute Systemic Toxicity Assessment

Objective: To determine the potential for acute toxicity after a single dose of the compound and to identify the maximum tolerated dose (MTD). This is a regulatory prerequisite and is essential for establishing a safe dose range for subsequent efficacy studies.[6][7]

Rationale for Guideline Selection: We will follow the OECD Guideline 420: Fixed Dose Procedure. This method is chosen for its ethical consideration of reducing the number of animals used and avoiding lethality as an endpoint, focusing instead on clear signs of toxicity at fixed dose levels.[8][9]

Protocol 2.1: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Materials:

  • Same as Protocol 1.1

  • Female Sprague Dawley rats (nulliparous and non-pregnant, 8-12 weeks old). Females are often used as they tend to be slightly more sensitive.[10]

Step-by-Step Methodology:

  • Sighting Study: A preliminary study is conducted to identify the appropriate starting dose for the main study. One animal is dosed at a time, with a 48-hour observation period between animals, typically starting at 300 mg/kg and adjusting up or down (to 5, 50, or 2000 mg/kg) based on the outcome.[9]

  • Main Study - Dosing: Based on the sighting study, the main study begins. A group of five female rats is dosed at the selected starting level (e.g., 300 mg/kg).

  • Clinical Observations: Animals are observed continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[11] Observations should include, but are not limited to:

    • Changes in skin, fur, eyes, and mucous membranes.

    • Respiratory, circulatory, autonomic, and CNS effects (e.g., tremors, convulsions, salivation, lethargy).

    • Behavioral changes (e.g., stereotypy, bizarre behavior).

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Decision Making:

    • If no evident toxicity is observed at the starting dose, the next higher fixed dose is administered to a new group of five animals.

    • If evident toxicity is observed (non-lethal), this is considered the toxic dose, and no further dose escalation is needed.

    • If mortality occurs in 2 or more animals, the study is terminated, and that dose is considered the lethal range.

  • Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including any that died during the study) to examine for any pathological changes in organs and tissues.

G

Phase III: Preliminary Pharmacodynamics & Efficacy

Objective: To investigate the potential therapeutic effects of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride in a relevant animal model. Given that many piperidine derivatives exhibit CNS activity, including analgesic properties, an initial screen for antinociceptive effects is a logical starting point.[12][13]

Rationale for Model Selection: The Acetic Acid-Induced Writhing Test in mice is a well-established, sensitive, and rapid screening model for peripheral and central analgesic activity.[12] It relies on a chemically induced visceral pain response, making it suitable for identifying compounds that can interfere with pain signaling pathways.

Protocol 3.1: Acetic Acid-Induced Writhing Test for Analgesic Activity

Materials:

  • (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

  • Male Swiss albino mice (20-30g)

  • Vehicle (same as used in PK studies)

  • Positive Control: A standard analgesic (e.g., Diclofenac sodium, 10 mg/kg)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles (for IP and PO administration)

  • Observation chambers, stopwatch

Step-by-Step Methodology:

  • Animal Acclimatization & Grouping: Acclimate mice for at least 3 days. Divide them into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Positive Control (receives Diclofenac sodium)

    • Groups 3-5: Test Compound (receives (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride at three different doses, e.g., 10, 30, and 100 mg/kg, PO). Doses should be selected based on the PK and toxicity data from Phases I and II.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally.

  • Induction of Writhing: After a set pre-treatment time (e.g., 60 minutes for PO administration), administer a 0.6% solution of acetic acid intraperitoneally (IP) at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. Count the total number of writhes (a characteristic stretching and constriction of the abdomen) for each animal over a 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (inhibition) for the treated groups using the following formula:

    % Inhibition = [(Mean writhes in Control Group - Mean writhes in Treated Group) / Mean writhes in Control Group] x 100

Table 2: Example Data Presentation for Writhing Test

Treatment Group Dose (mg/kg, PO) N Mean Writhes ± SEM % Inhibition
Vehicle Control - 8 45.2 ± 3.1 -
Diclofenac Sodium 10 8 15.8 ± 2.5 65.0%
Test Compound 10 8 38.1 ± 4.0 15.7%
Test Compound 30 8 25.4 ± 3.3 43.8%

| Test Compound | 100 | 8 | 18.9 ± 2.9 | 58.2% |

G

References

  • Manasvi, C., Raj, A. T., & Kumar, V. (2017). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • Patsnap Synapse. (2025). What sample types and time points are ideal for rodent PK?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Altasciences. (2024). Cognitive And Pharmacodynamic Testing During First-In-Human CNS Trials. Retrieved from [Link]

  • Stegmeier, F., & Lengauer, T. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]

  • de Lange, E. C. (2013). Measurement of the Pharmacokinetics and Pharmacodynamics of Neuroactive Compounds. Methods in Molecular Biology, 947, 343-63. Retrieved from [Link]

  • Academia.edu. (n.d.). OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • Kinon, B. J., et al. (2015). Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. Innovations in Clinical Neuroscience, 12(7-8), 24-30. Retrieved from [Link]

  • Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • Clinical Leader. (2025). Central Nervous System (CNS) Active Drugs Complex Considerations. Retrieved from [Link]

  • ModernVivo. (n.d.). In Vivo Study Design Resources. Retrieved from [Link]

  • Reichel, A. (2021). Pharmacodynamic Evaluation: CNS Methodologies. ResearchGate. Retrieved from [Link]

  • Al-Ezzi, O., & Pathan, A. (2023). Advancements in small molecule drug design: A structural perspective. PMC - NIH. Retrieved from [Link]

  • Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Retrieved from [Link]

  • Szałach, Ł. P., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Retrieved from [Link]

  • Gribanov, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]

  • Le-Maux, M., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie, 345(11), 861-73. Retrieved from [Link]

  • Nepram, S., et al. (2012). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 12(14), 1473-86. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)ethanol hydrochloride. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 1-(Piperidin-4-yl)ethanone Hydrochloride CAS 89895-06-7. Retrieved from [Link]

  • Schmidt, A., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

  • Al Rihani, S. B., et al. (2022). In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats. MDPI. Retrieved from [Link]

  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1335-1345. Retrieved from [Link]

Sources

Application Note: HPLC Analysis of (1R)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Assessment

Objective: To establish robust analytical protocols for the identification, assay, and enantiomeric purity of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

Compound Profile:

  • Name: (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride[1]

  • Structure: A 4-substituted piperidine ring with a chiral ethyl alcohol side chain.[1]

  • Key Properties:

    • Chirality: Contains one stereocenter (1R). The (1S) enantiomer is a critical impurity.

    • Basicity: The secondary amine (piperidine) is highly basic (pKa ~11.0).

    • Chromophore: Weak/Negligible. The molecule lacks conjugated systems (e.g., benzene rings), making standard UV detection (>220 nm) ineffective.

    • Polarity: Highly polar and hydrophilic, especially as the HCl salt.

Analytical Challenges & Strategy:

  • Retention: Standard C18 columns may show poor retention due to high polarity. Solution: Use High-pH Reversed-Phase (RP) or HILIC modes.[1]

  • Detection: Lack of UV absorbance. Solution: Use Charged Aerosol Detection (CAD), Refractive Index (RI), or low-wavelength UV (200-210 nm) with high-purity solvents.[1] Alternatively, derivatization.[2][3]

  • Chiral Separation: Enantiomers require a chiral stationary phase (CSP).[4][5] Solution: Polysaccharide-based columns (Amylose/Cellulose) in Normal Phase or Polar Organic Mode.[1]

Method Development Workflow

The following decision tree outlines the selection of the appropriate protocol based on laboratory capabilities and data requirements.

MethodSelection Start Start: Analyte Assessment Q1 Is Enantiomeric Purity Required? Start->Q1 Q2 Is Mass Spec/CAD Available? Q1->Q2 No (Chemical Purity Only) Proto2 Protocol B: Chiral Purity (Normal Phase Amylose CSP) Q1->Proto2 Yes (R vs S Separation) Proto1 Protocol A: Achiral Assay (High pH RP-HPLC + CAD/Low UV) Q2->Proto1 Yes (Preferred) Proto3 Protocol C: High Sensitivity (Derivatization + UV) Q2->Proto3 No (UV Only)

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Protocol A: Achiral Purity & Assay (High pH RP-HPLC)

Application: Routine purity checks, reaction monitoring, and assay. Scientific Rationale: Basic amines like piperidines are protonated at neutral/acidic pH, leading to poor retention and peak tailing on standard C18 silica due to silanol interactions. Using a High pH (pH > 10) mobile phase suppresses the ionization of the piperidine nitrogen (keeping it neutral), drastically improving retention and peak shape on hybrid-silica columns.

Chromatographic Conditions
ParameterCondition
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 5% B; 5-15 min: 5%→60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Temperature 35°C
Detection Primary: CAD (Nebulizer: 35°C) or ELSD.Secondary: UV at 205 nm (Requires high-purity solvents to minimize baseline drift).[1]
Injection Vol 5-10 µL

Sample Preparation:

  • Weigh 10 mg of sample.[6]

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Critical: If the sample is the HCl salt, the buffer capacity of the mobile phase is sufficient. No free-basing needed.[1]

Protocol B: Enantiomeric Purity (Chiral HPLC)

Application: Determining the enantiomeric excess (ee%) of the (1R) isomer against the (1S) impurity. Scientific Rationale: Polysaccharide-based chiral stationary phases (CSPs) create a chiral cavity.[1] The separation relies on hydrogen bonding and steric inclusion. Since the analyte is a salt (HCl), it must be analyzed in a mode that suppresses ionization or solubilizes the salt. Normal Phase with Basic Additive is the industry standard for piperidines.

Chromatographic Conditions
ParameterCondition
Column Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Mode Isocratic Normal Phase
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm (Ethanol cutoff allows 210 nm; avoid Isopropanol if possible at this wavelength).[1]

Sample Preparation (Salt Neutralization): Direct injection of HCl salts into Normal Phase systems can damage columns or cause precipitation.

  • Dissolve 5 mg sample in 1 mL Water.

  • Add 100 µL 1M NaOH (to liberate free base).

  • Extract with 2 mL n-Hexane/Ethanol (90:10).

  • Inject the organic layer.

Mechanism of Separation: The (1R) and (1S) enantiomers form transient diastereomeric complexes with the carbamate linkages on the amylose backbone. The DEA additive masks non-specific silanol interactions, ensuring sharp peaks for the basic piperidine.

ChiralMech Racemate Racemic Mixture (1R + 1S) CSP Amylose CSP (Chiral Cavity) Racemate->CSP Injection ComplexR (1R)-Analyte :: CSP (Stronger Interaction) CSP->ComplexR Steric Fit ComplexS (1S)-Analyte :: CSP (Weaker Interaction) CSP->ComplexS Steric Clash Result Separation: (1S) Elutes First (1R) Elutes Second ComplexR->Result Retained ComplexS->Result Fast Elution

Figure 2: Kinetic separation mechanism on Polysaccharide CSPs.

Protocol C: High Sensitivity (Derivatization)

Application: Trace analysis or when only standard UV detection (>254 nm) is available. Scientific Rationale: Reacting the secondary amine with Tosyl Chloride (TsCl) adds a strong UV chromophore (benzene ring), allowing detection at 254 nm with high sensitivity.

Reagents:

  • Reagent A: 10 mg/mL Tosyl Chloride in Acetonitrile.

  • Reagent B: 0.5 M Borate Buffer (pH 9.0).

Procedure:

  • Mix 100 µL Sample solution (in water) + 200 µL Reagent B + 200 µL Reagent A.

  • Incubate at 50°C for 15 minutes.

  • Cool and dilute with Mobile Phase.

  • Analyze using Protocol A conditions, but change detection to UV 254 nm .

References

  • BenchChem. (2025).[3][6] HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

  • PubChem. (2025).[7] Compound Summary: 2-(piperidin-4-yl)ethan-1-ol hydrochloride.[1][7] National Library of Medicine.[8] Retrieved from

  • Sielc Technologies. (2023). Separation of Piperidine Derivatives on Newcrom R1.[9][10] Retrieved from

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral molecule of interest in pharmaceutical research and drug development, often serving as a key building block in the synthesis of more complex bioactive compounds. Its structure comprises a piperidine ring, a chiral secondary alcohol, and a hydrochloride salt of the piperidine nitrogen. A thorough structural characterization is paramount for quality control, stereochemical verification, and to ensure the desired pharmacological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules in solution.

This comprehensive guide provides a detailed protocol for the complete NMR spectroscopic characterization of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis. The protocols and interpretations are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Scientific Principles and Causality

The NMR spectroscopic analysis of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride presents several key features that inform the experimental design:

  • Hydrochloride Salt: The piperidine nitrogen is protonated, forming a piperidinium chloride. This has a significant effect on the electronic environment of the molecule. Protons and carbons alpha to the positively charged nitrogen (H2/H6 and C2/C6) will be deshielded and appear at a lower field (higher ppm) in the NMR spectrum compared to the free base.[1] Deuterated solvents such as DMSO-d₆ or D₂O are suitable for dissolving such polar salts for NMR analysis.[1]

  • Chirality and Diastereotopicity: The presence of a stereocenter at C7 induces diastereotopicity in the methylene protons of the piperidine ring (H2/H6 and H3/H5).[2][3] This means that the two protons on each of these carbons are chemically non-equivalent and will have different chemical shifts, leading to more complex splitting patterns.[2][3] This non-equivalence provides a powerful handle for stereochemical analysis.

  • Structural Elucidation with 2D NMR: While 1D NMR provides essential information on the types and number of protons and carbons, 2D NMR techniques are crucial for assembling the molecular structure.

    • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.[4][5]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon (¹H-¹³C) pairs.[5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems and identifying quaternary carbons.

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.

Materials:

  • (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weigh approximately 10-20 mg of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Carefully transfer the solution into a clean 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

Diagram of the Sample Preparation Workflow:

Caption: Workflow for preparing the NMR sample.

Part 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

Instrumentation: 500 MHz NMR Spectrometer

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 12 ppm, Number of Scans: 16, Relaxation Delay: 2 sProvides information on proton chemical shifts, multiplicities (splitting patterns), and integration.
¹³C NMR Spectral Width: 220 ppm, Number of Scans: 1024, Relaxation Delay: 2 s, Proton DecouplingDetermines the chemical shifts of all unique carbon atoms in the molecule.
COSY Spectral Width (F1 and F2): 12 ppm, Number of Increments: 256, Number of Scans: 8Identifies ¹H-¹H spin-spin coupling networks to establish proton connectivity.[4]
HSQC Spectral Width (F2 - ¹H): 12 ppm, Spectral Width (F1 - ¹³C): 165 ppm, Number of Increments: 256, Number of Scans: 16Correlates each proton with its directly attached carbon atom.[5][6]
HMBC Spectral Width (F2 - ¹H): 12 ppm, Spectral Width (F1 - ¹³C): 220 ppm, Number of Increments: 512, Number of Scans: 32, Long-range coupling delay optimized for 8 HzShows correlations between protons and carbons over 2-3 bonds, crucial for connecting fragments and assigning quaternary carbons.

Data Analysis and Interpretation

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride in DMSO-d₆. These are estimated values based on known chemical shift trends for similar structures.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H8~1.05d~6.53H
H3a, H5a (axial)~1.25qdJ(a,a) ~12.0, J(a,e) ~3.52H
H3e, H5e (equatorial)~1.75d~12.02H
H4~1.50m1H
H2a, H6a (axial)~2.80t~12.02H
H2e, H6e (equatorial)~3.20d~12.02H
H7~3.40m1H
OH~4.50d~4.51H
NH~8.50br s2H

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)
C8~23.0
C3, C5~29.0
C4~42.0
C2, C6~44.0
C7~68.0
Interpretation of 2D Spectra

Diagram of the 2D NMR Correlation Strategy:

structural_elucidation cluster_1d 1D NMR cluster_2d 2D NMR H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic flow for structural elucidation using 2D NMR.

  • COSY:

    • A cross-peak will be observed between the methyl protons (H8) and the methine proton (H7).

    • H7 will show correlations to H4.

    • H4 will show correlations to the diastereotopic protons on C3 and C5.

    • The protons on C3 and C5 will show correlations to the diastereotopic protons on C2 and C6.

    • The geminal diastereotopic protons on C2, C3, C5, and C6 will show cross-peaks to each other.

  • HSQC:

    • This spectrum will confirm the direct one-bond connections between the protons and carbons listed in the tables above. For example, the proton signal at ~1.05 ppm will correlate with the carbon signal at ~23.0 ppm, confirming the C8-H8 assignment.

  • HMBC:

    • Connecting the side chain to the ring: A crucial correlation will be observed from the methyl protons (H8) to the piperidine carbon C4. A correlation from H7 to C3 and C5 will also be present. These correlations definitively link the ethan-1-ol side chain to the 4-position of the piperidine ring.

    • Confirming ring structure: Long-range correlations between protons on one side of the ring to carbons on the other side (e.g., H2e to C4) will further confirm the piperidine ring structure.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous method for the structural and stereochemical characterization of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. The protocols and interpretive guidelines presented here offer a robust framework for researchers in pharmaceutical development to ensure the identity and purity of this important chiral building block. The understanding of the effects of the hydrochloride salt and the inherent diastereotopicity of the molecule are key to accurate spectral assignment.

References

  • Rubini, M. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Techniques and Research. Available at: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gogoll, A., & Gundertofte, K. (1989). The Hydrochloride Salt of the GABAkine KRM-II-81. Acta Chemica Scandinavica, 43, 84-88. Available at: [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 14). 14.21: Two-Dimensional NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group. Retrieved from [Link]

  • Saba, S., Bondi, S. P., Lobasso, T., & Iwanoski, C. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1), 10. Available at: [Link]

  • PubChem. (n.d.). 1-(Piperidin-4-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR data for 1 and 2 (DMSO-d 6 ). Retrieved from [Link]

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  • ResearchGate. (n.d.). Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of (1R)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical chiral intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: The Critical Role of Purity

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a key building block in the synthesis of numerous pharmaceutical agents. Its stereochemical and chemical purity is paramount, as even minor impurities can impact the efficacy, safety, and regulatory approval of the final Active Pharmaceutical Ingredient (API). This guide provides a structured approach to troubleshooting its purification, primarily focusing on the most common and effective technique: recrystallization.

Common Purification Challenges (Q&A Format)

This section addresses the most frequent issues encountered during the purification of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

Q1: My final product is an oil or a sticky solid, not the expected crystalline material. What went wrong?

A1: This is a classic sign of either residual solvent, the presence of impurities acting as a eutectic mixture, or incomplete salt formation.

  • Causality: Impurities, especially unreacted starting materials or by-products from the synthesis (e.g., the corresponding ketone, 1-(piperidin-4-yl)ethanone), can depress the melting point and inhibit crystal lattice formation.[1] Residual solvents, particularly those with high boiling points, can also result in an oily product. Since the target is a hydrochloride salt, an incorrect stoichiometric addition of HCl can leave behind the free base, which is often an oil at room temperature.

  • Troubleshooting Steps:

    • Confirm Salt Formation: Ensure the pH of your solution is acidic (typically pH 1-2) before crystallization. You can dissolve a small sample in water to check. If it's not sufficiently acidic, you may need to re-introduce HCl. A common method involves dissolving the crude product in a minimal amount of a solvent like methanol and adding a saturated solution of HCl in methanol.[2]

    • Solvent Removal: Ensure your crude material is thoroughly dried under vacuum before attempting recrystallization to remove all reaction solvents.

    • Purity Check: Analyze your crude material by HPLC or NMR to identify potential impurities that may be inhibiting crystallization.[3][4]

Q2: After recrystallization, my yield is significantly lower than expected. How can I improve it?

A2: Low recovery is often a trade-off for high purity and is typically related to the choice of solvent and the cooling process.

  • Causality: The principle of recrystallization relies on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[5] If the compound has moderate solubility even at low temperatures, a significant portion will remain in the mother liquor. Using an excessive volume of solvent is another common cause of low yield.

  • Troubleshooting Steps:

    • Solvent System Optimization: The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very little at 0-5 °C. For piperidine derivatives, alcohols like ethanol or isopropanol, or a mixed solvent system (e.g., ethanol/ethyl acetate, methanol/ether), are often effective.[6] Perform small-scale solubility tests to find the optimal system.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[7] Adding solvent in small portions near the boiling point is a good practice.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Crash-cooling can lead to the formation of small, impure crystals and trap impurities.

    • Mother Liquor Recovery: The mother liquor can be concentrated and a second crop of crystals can be obtained. Note that this second crop will likely be of lower purity and should be analyzed separately.

Q3: My purified product is off-white or yellow. How can I remove the color?

A3: Color impurities are common in amine-containing compounds due to oxidation or the presence of highly conjugated by-products.

  • Causality: Aromatic impurities from starting materials or degradation products formed during the synthesis, often under harsh acidic or basic conditions, can impart color.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During the recrystallization process, after the compound is fully dissolved in the hot solvent, a small amount of activated charcoal (typically 1-2% w/w) can be added. The solution is then held at boiling for 5-10 minutes.

    • Hot Filtration: The charcoal, along with the adsorbed color impurities, must be removed by filtering the hot solution through a pre-heated funnel containing celite or filter paper. Caution: Never add charcoal to a boiling solution as it can cause violent bumping.

Q4: My HPLC analysis still shows impurities after a single recrystallization. What's the next step?

A4: While highly effective, a single recrystallization may not be sufficient to remove all impurities, especially if they are structurally similar to the target compound.

  • Causality: Co-crystallization can occur when an impurity has similar solubility and structural properties to the desired product, allowing it to be incorporated into the crystal lattice.

  • Troubleshooting Steps:

    • Second Recrystallization: A second recrystallization, potentially using a different solvent system, is often the most straightforward solution.

    • Chromatography: If impurities persist, column chromatography may be necessary. For a polar, basic compound like this, silica gel chromatography might require a mobile phase containing a small amount of a base like triethylamine or ammonia to prevent streaking. Reversed-phase chromatography is also an option.

    • Purity Analysis: Utilize robust analytical methods like HPLC-UV or LC-MS to accurately identify and quantify impurities, which can provide clues for their removal.[3][8]

Detailed Troubleshooting and Purification Protocols

Protocol 1: Optimized Recrystallization Workflow

This protocol outlines a systematic approach to recrystallizing (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride.

  • Solvent Screening (Small Scale):

    • Place ~50 mg of crude material into several test tubes.

    • Add a few drops of a test solvent (see table below) at room temperature. If it dissolves, the solvent is unsuitable as a primary recrystallization solvent.

    • If it does not dissolve, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool to room temperature, then place it in an ice bath.

    • The ideal solvent will show poor solubility at room temperature but high solubility at boiling, and will yield a good crop of crystals upon cooling.[7]

Solvent ClassExample SolventsRationale for Use
Protic Polar Ethanol, IsopropanolThe hydrochloride salt is polar and likely to be soluble in hot alcohols. Many piperidine derivatives are successfully recrystallized from ethanol.[6][9]
Aprotic Polar AcetonitrileOffers a different polarity profile which might be effective for separating impurities that are soluble in alcohols.
Mixed Solvents Ethanol/Ethyl AcetateA good "dissolving" solvent (ethanol) is paired with a poor "non-dissolving" solvent (ethyl acetate). This allows for fine-tuning of solubility to maximize recovery.[6]
Mixed Solvents Methanol/Diethyl EtherSimilar to the above, using a more polar alcohol and a very non-polar anti-solvent.
  • Recrystallization Procedure (Scale-Up):

    • Place the crude (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride into an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.

    • (Optional: If color is present, remove from heat, allow to cool slightly, add activated charcoal, and bring back to a boil for 5-10 minutes. Perform a hot filtration.)

    • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Diagram: Recrystallization Troubleshooting

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal & Perform Hot Filtration is_colored->add_charcoal Yes cool Slowly Cool to Room Temp, Then Ice Bath is_colored->cool No add_charcoal->cool crystals_form Crystals Formed? cool->crystals_form oily_product Product is Oily/ Sticky crystals_form->oily_product No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_oil Check pH (Salt Formation) Re-evaporate & Dry Consider different solvent oily_product->troubleshoot_oil analyze Analyze Purity (HPLC/NMR) filter_dry->analyze is_pure Purity >99%? analyze->is_pure final_product Pure Product is_pure->final_product Yes repeat_recrystallization Repeat Recrystallization (Different Solvent System) or consider chromatography is_pure->repeat_recrystallization No

Sources

Technical Support Center: Stability Testing of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. As a key intermediate or active pharmaceutical ingredient (API), understanding its stability profile is not merely a regulatory formality but a cornerstone of developing a safe, effective, and reliable drug product. This molecule, featuring a secondary alcohol and a piperidine ring, presents specific chemical liabilities that must be thoroughly investigated. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide you with both the "how" and the "why" behind robust stability testing protocols. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.[1][2]

Section 1: Foundational Concepts & Frequently Asked Questions

Q1: What is (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, and what are its primary stability concerns?

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chiral organic compound featuring a piperidine heterocycle substituted with a hydroxyethyl group.[3] The hydrochloride salt form is utilized to enhance aqueous solubility and stability. Its chemical structure dictates its potential degradation pathways:

  • Piperidine Ring (Secondary Amine): The nitrogen atom is a nucleophilic and basic center. It is susceptible to oxidation , which can lead to the formation of N-oxides or other related impurities.

  • Ethanol Group (Secondary Alcohol): The hydroxyl group can undergo oxidation to form the corresponding ketone, 1-(piperidin-4-yl)ethanone.[4] It can also participate in esterification or etherification reactions if reactive species are present in a formulation.

  • Hydrochloride Salt: While generally stable, the salt form's stability can be influenced by pH and the presence of moisture. Changes in the solid-state form (polymorphism) due to environmental conditions can also occur.

Understanding these inherent liabilities is the first step in designing a comprehensive stability program.

Q2: Which regulatory guidelines are essential for designing our stability studies?

All stability testing for new drug substances and products intended for submission in the EU, Japan, and the USA must adhere to the ICH guidelines.[5] The most critical documents for this topic are:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the foundational guideline detailing the requirements for long-term, intermediate, and accelerated stability studies, including storage conditions and testing frequencies.[2][6]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline specifies the protocols for assessing the light sensitivity of the drug.[1]

  • ICH Q2(R1) - Validation of Analytical Procedures: This document outlines the requirements for validating the analytical methods used in your stability studies to ensure they are accurate, precise, and specific.

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline provides thresholds for reporting, identifying, and qualifying degradation products.

Compliance with these guidelines is mandatory for regulatory submission and approval.[7]

Section 2: Troubleshooting Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method. The goal is to intentionally degrade the sample to an extent of 5-20% to ensure that your analytical method can effectively separate the intact drug from its potential degradation products.[8]

Q1: We are designing our first forced degradation study for this compound. What conditions should we use?

A systematic approach is crucial. You must test the compound's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.[9] Below is a recommended starting protocol.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTemperatureDurationScientist's Note
Acid Hydrolysis 0.1 M HCl60 °C24 hoursAmine hydrochlorides are often stable in acid. If no degradation is seen, consider increasing temperature or acid concentration (e.g., 1 M HCl).[10]
Base Hydrolysis 0.1 M NaOHRoom Temp2-8 hoursThis compound is expected to be sensitive to base. Monitor closely to avoid complete degradation. Neutralize samples immediately after the time point.[11]
Oxidation 3% H₂O₂Room Temp24 hoursThe secondary amine and alcohol are potential oxidation sites. If degradation is too rapid, cool the sample or use a lower H₂O₂ concentration.[12]
Thermal (Solid) Dry Heat80 °C48 hoursEvaluates the intrinsic stability of the solid drug substance.
Thermal (Solution) Reflux in Purified Water80 °C48 hoursAssesses stability in a neutral aqueous environment, relevant for liquid formulations.
Photostability ICH Q1B Option 2AmbientPer ICH Q1BExpose solid and solution samples to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV). Use a dark control to differentiate light-induced degradation from thermal effects.[1]

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Workflow API Weigh API Sample Dissolve Dissolve in Solvent (e.g., 50:50 ACN:H2O) API->Dissolve Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, RT) Oxid Oxidation (3% H2O2, RT) Heat Thermal Stress (80°C) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxid->Dilute Heat->Dilute Inject Inject on HPLC-UV/PDA PeakPurity Assess Peak Purity & Mass Balance LCMS Identify Degradants with LC-MS/MS

Q2: We see almost no degradation under acidic conditions, even after 48 hours at 80°C with 1M HCl. Is this a problem?

No, this is not uncommon for amine hydrochloride salts. The protonated amine is electron-withdrawing, which can protect adjacent groups from hydrolysis. This result is a valid data point demonstrating the compound's stability to acid.

Troubleshooting & Best Practices:

  • Confirm Method Suitability: Ensure your lack of observed degradation isn't due to an analytical issue. Spike a known related substance into your stressed sample to confirm the method can detect impurities if they were present.

  • Document Robustness: Record the harshest conditions under which the molecule remained stable (e.g., "Stable in 1M HCl at 80°C for 48 hours"). This is valuable information for formulation development.

  • Do Not Force Degradation Unnaturally: Avoid extremely harsh conditions (e.g., concentrated acids, very high temperatures) that produce degradation pathways not relevant to real-world storage. The goal is to model plausible degradation, not to destroy the molecule.[9]

Q3: Our sample degraded completely within an hour under basic conditions (0.1M NaOH). How can we achieve the target 5-20% degradation?

This indicates high sensitivity to base-catalyzed degradation. You need to moderate the stress conditions to slow down the reaction rate.

Troubleshooting Steps:

  • Reduce Base Concentration: Start by reducing the base concentration significantly, for example, to 0.01 M or even 0.001 M NaOH.

  • Lower the Temperature: Perform the study at a controlled, reduced temperature (e.g., 5°C in a refrigerator).

  • Shorten Exposure Time: Take multiple time points at short intervals (e.g., 15, 30, 60, and 120 minutes) to find the optimal duration.

  • Use a Weaker Base: If the above steps are insufficient, consider using a weaker base, such as sodium bicarbonate solution, although this is less common.

Section 3: Developing and Troubleshooting the Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the active drug concentration due to degradation and separate the drug peak from all degradation product peaks.[13]

Q1: What are the recommended starting parameters for a reversed-phase HPLC method for this compound?

(1R)-1-(piperidin-4-yl)ethan-1-ol is a polar, basic compound. A reversed-phase method is suitable. Here are robust starting conditions.

Table 2: Recommended Starting HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmA C18 column is a versatile and common starting point for small molecules.[14]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in Water (pH ~2.8-3.5)An acidic mobile phase protonates the piperidine nitrogen, leading to better peak shape and retention on a C18 column. Volatile buffers are compatible with MS analysis.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Gradient Start at 5% B, ramp to 95% B over 20 min, hold 5 minA broad gradient is essential during development to ensure all early and late-eluting degradants are captured.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Detection UV, 210 nm or Diode Array Detector (DAD/PDA)The molecule lacks a strong chromophore, so detection at low UV wavelengths is necessary. A DAD is crucial for assessing peak purity.
Injection Vol. 10 µLA typical starting volume.
Q2: We have a peak for a degradation product that is not fully resolved from the main API peak. What steps can we take?

Peak co-elution is a common challenge. A systematic approach to method development is key.

Troubleshooting Steps for Poor Resolution:

  • Modify Gradient Slope: For peaks eluting close to the main peak, flattening the gradient around the elution time of the API can significantly improve resolution.

  • Adjust Mobile Phase pH: Small changes in pH (e.g., from 2.8 to 3.2) can alter the ionization state of the API and degradants, changing their retention and potentially improving separation.

  • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol. The different solvent selectivity can sometimes resolve difficult peak pairs.

  • Try a Different Stationary Phase: If modifying the mobile phase is unsuccessful, the issue may be a lack of selectivity from the column. Consider a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different interactions.

G

Section 4: Long-Term Stability Study Protocol

Once a validated stability-indicating method is in place, you can proceed with the formal stability study as per ICH Q1A(R2).[2]

Q1: How do we set up an ICH-compliant long-term stability study?

The study involves storing the drug substance in controlled environmental chambers and testing it at predefined intervals.

Table 3: ICH Q1A(R2) Storage Conditions for a Global Dossier

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH OR 30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Protocol Steps:

  • Batch Selection: Use at least three primary batches of the drug substance. The manufacturing process for these batches should be representative of the final production scale.

  • Container Closure: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Sample Pull Points: For long-term studies, the testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2] For accelerated studies, a minimum of three points including initial and final (e.g., 0, 3, and 6 months) is required.[2]

  • Testing Parameters: At each time point, the samples should be tested for attributes susceptible to change. This must include:

    • Appearance (visual inspection)

    • Assay (potency)

    • Degradation Products (quantification of known and unknown impurities)

    • Water Content (if the substance is hygroscopic)

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Stability tests according to ICH Q1A (R2). Memmert.com. [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. [Link]

  • forced degradation study: Topics by Science.gov. Science.gov. [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Chemical Bulletin of Kazakh National University. [Link]

  • 1-(morpholin-4-yl)-2-(piperidin-4-yl)ethan-1-one hydrochloride. American Elements. [Link]

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Degradation pathway of drug. ResearchGate. [Link]

  • 1-(piperidin-4-yl)-1H-indole hydrochloride. PubChem. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of degradation products. Acta Pharmaceutica Sciencia. [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC. [Link]

  • Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. MDPI. [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF DALFAMPRIDINE IN ITS BULK AND FORMULATION. ResearchGate. [Link]

Sources

Technical Support Center: Chiral Separation of (1R)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride and its enantiomer. This guide is designed for researchers, chromatographers, and drug development professionals who are tackling the unique challenges associated with resolving this basic, polar compound. As a piperidine derivative, this analyte presents specific hurdles, primarily related to peak shape and retention control on common chiral stationary phases (CSPs). This document provides in-depth, experience-driven answers to frequently encountered problems and offers systematic troubleshooting workflows to streamline your method development process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategy for separating the enantiomers of 1-(piperidin-4-yl)ethan-1-ol.

Q1: What is the most effective type of chiral stationary phase (CSP) for separating 1-(piperidin-4-yl)ethan-1-ol isomers?

A1: Polysaccharide-based CSPs are overwhelmingly the most successful for this class of compounds. Specifically, derivatives of amylose and cellulose coated or immobilized on a silica support are the industry standard. Columns like those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) are excellent starting points.

  • Mechanism of Action: The chiral recognition mechanism on these phases is a complex, multi-point interaction process. The helical structure of the polysaccharide polymer creates "chiral grooves" or cavities. Separation is achieved through a combination of hydrogen bonding (with the analyte's hydroxyl and amine groups), dipole-dipole interactions, and steric hindrance as the enantiomers differentially fit into these chiral pockets. The precise fit and combination of these interactions create a transient diastereomeric complex with the CSP, and the difference in stability between the complexes for the R- and S-isomers results in their chromatographic separation.

Q2: Why is a basic additive, such as diethylamine (DEA), essential in the mobile phase?

A2: The piperidine moiety in your analyte is a basic amine. This structural feature is the primary cause of poor peak shape (tailing) in chiral chromatography. There are two core reasons why a basic additive is critical:

  • Suppressing Silanol Interactions: The silica gel support used for most CSPs contains residual acidic silanol groups (Si-OH). The protonated basic nitrogen of your analyte can undergo strong, non-enantioselective ionic interactions with these negatively charged silanols. This secondary interaction mechanism leads to significant peak tailing. A basic additive like DEA, being a stronger base, effectively "coats" or neutralizes these active sites, preventing the analyte from interacting with them. This ensures that the primary interaction is with the chiral selector, leading to symmetrical peaks.

  • Ensuring Analyte Neutrality: In normal-phase or polar-organic modes, adding a small amount of a basic modifier ensures that the analyte remains in its neutral, free-base form. The hydrochloride salt form of your analyte is acidic; the basic additive neutralizes the HCl, which can improve solubility in non-polar solvents and provide more consistent interactions with the CSP. Typically, a concentration of 0.1% to 0.5% (v/v) of DEA is sufficient.

Q3: What are the recommended starting conditions for method development?

A3: A systematic screening approach is the most efficient path to a successful separation. Start with a robust polysaccharide-based column and a standard mobile phase system.

ParameterRecommended Starting ConditionRationale
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) based, 5 µmA versatile CSP with a high success rate for a broad range of chiral compounds, including amines.
Mobile Phase Mode Normal Phase or Polar OrganicThese modes offer excellent selectivity for polysaccharide CSPs.
Mobile Phase A n-Hexane or HeptaneNon-polar solvent for normal phase operation.
Mobile Phase B Ethanol or 2-Propanol (IPA)Polar alcohol modifier that modulates retention and can influence selectivity.
Additive Diethylamine (DEA) at 0.1% (v/v)Added to both Mobile Phase A and B to ensure consistent peak shape.
Initial Gradient 90:10 (A:B)A typical starting point for screening. Adjust based on initial retention.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Column Temp. 25 °CStart at ambient temperature; can be optimized later to improve resolution.
Detection UV at 210-220 nmThe analyte lacks a strong chromophore, requiring detection at lower wavelengths.

Q4: Is it possible to use reversed-phase (RP) conditions for this separation?

A4: While possible, it is generally less common and often less effective than normal-phase or polar-organic modes for this specific type of analyte on polysaccharide CSPs. RP conditions (e.g., water/acetonitrile with buffers) can sometimes be achieved, particularly with immobilized CSPs that are stable to a wider range of solvents. However, the chiral recognition mechanisms can be different and sometimes less effective in highly aqueous environments. For basic amines, controlling peak shape in RP mode often requires careful pH control with buffers, which adds complexity. It is recommended to first explore the more traditional and typically more successful normal-phase and polar-organic modes.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem: Severe Peak Tailing or Asymmetry (As > 1.5)

Peak tailing is the most frequent issue encountered with basic analytes like 1-(piperidin-4-yl)ethan-1-ol. It compromises resolution and quantification accuracy.

G cluster_resolved Start Peak Tailing Observed (As > 1.5) CheckAdditive Is a basic additive (e.g., DEA) present at 0.1% in the mobile phase? Start->CheckAdditive AddAdditive Action: Add 0.1% DEA to all mobile phase components. Re-equilibrate and re-inject. CheckAdditive->AddAdditive No IncreaseAdditive Is tailing still present? CheckAdditive->IncreaseAdditive Yes Resolved Problem Resolved AddAdditive->Resolved IncreaseAction Action: Increase DEA concentration incrementally to 0.2%, then 0.3%. (Do not exceed 0.5%) IncreaseAdditive->IncreaseAction Yes CheckPhysical Tailing persists? Suspect physical or column issue. IncreaseAdditive->CheckPhysical No, tailing is gone IncreaseAction->Resolved PhysicalSteps Troubleshoot Physical Issues: 1. Check for leaks/bad fittings. 2. Check for column void (disconnect outlet,   observe packing). 3. Flush column with strong solvent   (e.g., 100% IPA). CheckPhysical->PhysicalSteps Regenerate If using an immobilized column, consider regeneration procedure. PhysicalSteps->Regenerate Regenerate->Resolved

Caption: Troubleshooting workflow for peak tailing.

  • Probable Cause 1 (Chemical): Insufficient Suppression of Silanol Activity.

    • Solution: The concentration of the basic additive is key. While 0.1% DEA is a good starting point, some columns or mobile phase systems may require a higher concentration to fully passivate all active sites. Incrementally increase the DEA concentration to 0.2% and then 0.3%. Be cautious not to exceed 0.5%, as very high concentrations can sometimes negatively impact the stationary phase or the separation itself. Ensure the additive is present in all mobile phase components to maintain a consistent pH environment, especially during gradient elution.

  • Probable Cause 2 (Physical): Column or System Issues.

    • Solution: If adjusting the additive has no effect, the problem is likely physical.

      • Check Connections: Ensure all fittings, especially at the column inlet and outlet, are properly swaged and there are no gaps causing extra-column volume.

      • Inspect for Voids: A void at the column inlet can cause peak distortion. This may happen after pressure spikes or long-term use.

      • Column Contamination: Strongly retained impurities from previous injections can act as new secondary interaction sites. Flush the column with a stronger, compatible solvent (like 100% Isopropanol for a normal-phase column). For immobilized columns, a regeneration procedure using solvents like dichloromethane or ethyl acetate may be possible and can restore performance. Crucially, never use these "forbidden" solvents on coated polysaccharide columns, as it will permanently destroy them.

Problem: Poor or No Resolution (α ≈ 1)

Resolution is a function of selectivity (α), efficiency (N), and retention (k). If peaks are not separated, the primary goal is to improve selectivity.

G Start Poor Resolution (α ≈ 1) ChangeAlcohol Action: Change alcohol modifier. If using Ethanol, switch to IPA. If using IPA, switch to Ethanol. Start->ChangeAlcohol EvalRetention Did retention change significantly? ChangeAlcohol->EvalRetention AdjustConc Action: Adjust alcohol % to achieve k between 2 and 10. EvalRetention->AdjustConc Yes CheckTemp Resolution still poor? Evaluate temperature effects. EvalRetention->CheckTemp No AdjustConc->CheckTemp TempAction Action: Decrease column temperature to 15°C or 10°C. (Lower T often increases α) CheckTemp->TempAction Yes ChangeColumn Resolution still poor? Screen a different CSP. CheckTemp->ChangeColumn No, or not enough Resolved Problem Resolved TempAction->Resolved ColumnAction Action: Switch from an amylose-based column to a cellulose-based column (or vice-versa). ChangeColumn->ColumnAction ColumnAction->Resolved

Caption: Logical workflow for improving chiral resolution.

  • Probable Cause 1: Suboptimal Mobile Phase Composition.

    • Solution: The type and concentration of the alcohol modifier are powerful tools for manipulating selectivity.

      • Switch Alcohol Type: Ethanol and 2-Propanol (IPA) have different hydrogen bonding capabilities. Switching from one to the other can significantly alter the interaction with the CSP and improve selectivity (α).

      • Optimize Alcohol Concentration: Adjust the percentage of alcohol to bring the retention factor (k) into the optimal range of 2-10. Very fast or very slow elution often corresponds to poor resolution.

  • Probable Cause 2: Temperature.

    • Solution: Chiral separations are often sensitive to temperature. Lowering the column temperature generally increases the stability of the transient diastereomeric complexes, leading to longer retention but often a significant improvement in selectivity and resolution. Try running the analysis at 15°C or 10°C.

  • Probable Cause 3: Inappropriate CSP.

    • Solution: While polysaccharide columns are a family, the specific derivatives (e.g., amylose vs. cellulose) can offer complementary selectivity. If optimization on one column fails, the next logical step is to screen a column from the other polysaccharide class.

Section 3: Experimental Protocols

Protocol 1: Standard Screening Method

This protocol provides a robust starting point for your analysis.

  • Column Installation & Equilibration:

    • Install an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm.

    • Equilibrate the column with the initial mobile phase (90:10 Heptane/Ethanol + 0.1% DEA) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Note: If solubility is an issue, using 100% ethanol with 0.1% DEA as the sample diluent is acceptable, but keep the injection volume small (≤ 5 µL) to avoid peak distortion.

  • Chromatographic Conditions:

    • Mobile Phase A: n-Heptane with 0.1% Diethylamine (v/v)

    • Mobile Phase B: Ethanol with 0.1% Diethylamine (v/v)

    • Composition: 90% A, 10% B (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • UV Detection: 215 nm

    • Run Time: 30 minutes (or until both peaks have eluted)

  • Analysis:

    • Inject a racemic standard to determine the retention times and initial resolution.

    • Inject the single enantiomer standard to confirm peak identity.

    • Based on the results, proceed to the troubleshooting guide to optimize retention and resolution.

References

  • Polysaccharide-based CSPs. Chiralpedia.

  • Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism. PubMed Central.

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.

  • Troubleshooting peak tailing in chiral HPLC of 3-Phenyl-L-serine. BenchChem.

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate.

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.

  • Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. Scilit.

  • **LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks

Technical Support Hub: (1R)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: P4-ETH-R-HCL
Context: Key Chiral Intermediate (e.g., Crizotinib Synthesis)[1][2]

Introduction

Welcome to the technical support center for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride . This chiral building block is critical in the synthesis of ALK inhibitors (such as Crizotinib). Due to its secondary amine, secondary alcohol, and chiral center, it presents a triad of stability challenges: racemization , dehydration , and oxidative degradation .

This guide moves beyond basic handling to address the specific "silent killers" of yield and purity observed in process chemistry and medicinal chemistry campaigns.

Part 1: Impurity Profiling & Side Reaction Management

The "Silent" Side Products

Users often report purity drops during storage or scale-up.[1][] The following table summarizes the three most common side products derived from the specific reactivity of the piperidine-ethanol scaffold.

Impurity IDCommon NameChemical Structure DescriptionMechanism of FormationRRT (Approx)*Mass Shift (Δ)
IMP-A The Enantiomer (1S)-1-(piperidin-4-yl)ethan-1-olRacemization via thermodynamic equilibrium or harsh reduction conditions.[1][]1.0 (Achiral)Distinct (Chiral)0
IMP-B The Olefin 4-vinylpiperidineAcid-catalyzed dehydration of the secondary alcohol.[1][]~1.2 - 1.4-18 Da (M-H₂O)
IMP-C The Ketone 1-(piperidin-4-yl)ethan-1-oneOxidation of the alcohol (air/metal catalyzed) or unreacted starting material.[1][]~0.8 - 0.9-2 Da (M-2H)
IMP-D N-Oxide 1-hydroxy-4-(1-hydroxyethyl)piperidineOxidation of the secondary amine (peroxide/air exposure).[1][]~0.5 (Polar)+16 Da (M+O)

*Relative Retention Time (RRT) varies by method but follows general reverse-phase polarity rules.[]

Visualizing the Degradation Pathways

The following diagram illustrates how environmental stressors drive the formation of these side products.

degradation_pathways Target (1R)-1-(piperidin-4-yl) ethan-1-ol HCl Ketone IMP-C: Ketone (Oxidation/Start Mat) Target->Ketone [O] / Air / Metal Cat Alkene IMP-B: 4-Vinylpiperidine (Dehydration) Target->Alkene H+ / Heat / -H₂O Enantiomer IMP-A: (1S)-Enantiomer (Racemization) Target->Enantiomer Base / Heat / Retro-Aldol NOxide IMP-D: N-Oxide (Amine Oxidation) Target->NOxide Peroxides / [O] Ketone->Target Reduction (Stereoselective)

Figure 1: Degradation pathways showing the causality between environmental stressors (Heat, Acid, Oxygen) and specific impurity formation.[]

Part 2: Troubleshooting Guide (FAQ Format)

Topic: Stereochemical Integrity (The "R" vs "S" Issue)

Q: My enantiomeric excess (ee%) dropped from 99% to 94% after recrystallization. Why? Diagnosis: This is likely Thermal Racemization or Solubility Disparity .[]

  • Mechanism: While the HCl salt stabilizes the amine, the chiral center at the

    
    -position to the alcohol is susceptible to epimerization under high thermal stress, especially if residual base is present.
    
  • Corrective Action:

    • Check pH: Ensure the salt formation was stoichiometric (1.0 eq HCl). Excess base promotes proton abstraction at the chiral center.

    • Temperature Control: Do not exceed 60°C during drying.

    • Solvent Choice: Avoid protic solvents (like methanol) at reflux for extended periods if the salt is not perfectly neutral. Use Isopropanol/Ethanol mixtures for recrystallization.[]

Topic: Appearance of "Unknown" Peaks

Q: I see a growing peak at M-18 in my LC-MS. Is my product decomposing? Diagnosis: Yes, this is Acid-Catalyzed Dehydration forming 4-vinylpiperidine .[1][]

  • Causality: The hydrochloride salt provides an acidic environment. If the sample is heated (e.g., in a vacuum oven) to remove water, the combination of Heat + Acid drives the elimination of water from the secondary alcohol.

  • Corrective Action:

    • Drying: Use a vacuum desiccator with P₂O₅ at room temperature instead of a vacuum oven at high heat.

    • Storage: Store at -20°C. The elimination rate is significantly higher at room temperature for the salt form compared to the free base.

Q: My sample turned yellow/orange upon storage. Purity is okay, but color is off. Diagnosis: Trace N-Oxidation or Polymers .[]

  • Mechanism: Secondary amines are prone to oxidation to N-oxides or radical coupling if exposed to air and light.[1][] The "yellowing" is often a trace conjugated impurity (ppm level) rather than bulk degradation.

  • Corrective Action:

    • Store under Argon/Nitrogen atmosphere.[]

    • Recrystallize from Ethanol/Ethyl Acetate to remove colored impurities.[]

Part 3: Analytical & Handling Protocols

Protocol A: Differentiating the Enantiomers (Chiral HPLC)

Standard C18 columns cannot distinguish the (1R) and (1S) forms.[] Use this validated condition:

  • Column: Chiralpak AD-H or IC (Amylose-based).[1][]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1][]

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the secondary amine.

  • Detection: UV @ 210 nm (Low absorbance due to lack of chromophores; high concentration required).

  • Expected Result: The (1R) isomer typically elutes second on AD-H columns (verify with racemic standard).

Protocol B: Handling the Hygroscopic Salt

The HCl salt of amino alcohols is notoriously hygroscopic.

  • Weighing: Rapidly weigh in a glovebox or low-humidity environment.

  • Solvent Swap: If the solid becomes a gum, dissolve in absolute ethanol and strip with toluene (azeotropic drying) to recover the solid.

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose purity issues rapidly.

troubleshooting_tree Start Problem Detected CheckType Identify Defect Type Start->CheckType LowEE Low ee% (Chiral) CheckType->LowEE NewPeak New Impurity Peak CheckType->NewPeak Color Color Change (Yellow) CheckType->Color ActionRac Check Recryst Temp Check pH (Excess Base) LowEE->ActionRac ActionMS Check Mass Spec NewPeak->ActionMS ActionOx N-Oxidation likely. Flush with Argon. Color->ActionOx M_18 Mass = M-18 (Dehydration) ActionMS->M_18 M_2 Mass = M-2 (Ketone) ActionMS->M_2 Fix_Heat Reduce Drying Temp Store -20°C M_18->Fix_Heat Fix_Red Check Reduction Completion M_2->Fix_Red

Figure 2: Diagnostic logic flow for rapid identification of synthesis or storage failures.

References

  • Crizotinib Process Chemistry:Process Research and Development of ALK Inhibitor Crizotinib.

    • Source:[]

  • Dehydration Mechanisms: Dehydration reactions in polyfunctional natural products.[] (Mechanistic insight into acid-catalyzed alcohol elimination).

    • Source:[]

  • Chiral Reduction Context: Practical enantioselective reduction of ketones using oxazaborolidine catalyst.[3] (Relevant for synthesizing the (1R) alcohol from the ketone).

    • Source:[]

  • Stability of Amino Alcohols: Safety Data Sheet: 1-(2-Hydroxyethyl)piperidine.[1][] (Provides baseline stability data for the piperidine-ethanol scaffold).

    • Source:[]

Sources

Improving the purity of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (1R)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride

Case ID: PUR-PIP-ETH-001 Topic: Purity Enhancement & Troubleshooting Guide Applicable Compound: (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 2059911-70-3 / Free Base related: 6457-48-3)

Executive Summary

Achieving high purity (>98% chemical, >99% ee) for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride requires a bifurcated approach: distinguishing between chemical impurities (ketone precursors, over-reduced byproducts) and stereochemical impurities (the (1S)-enantiomer). This guide provides a self-validating workflow for diagnosing the impurity profile and applying the correct remediation strategy, utilizing classical resolution and fractional crystallization.

Part 1: Diagnostic & Decision Matrix

Before initiating purification, you must characterize the material. "Purity" is ambiguous; the remediation for low enantiomeric excess (ee) differs entirely from removing chemical byproducts.

Diagnostic Workflow:

  • Run HPLC (Achiral): Detects chemical impurities (e.g., 1-(piperidin-4-yl)ethanone).

  • Run Chiral HPLC/SFC: Detects the (1S)-enantiomer.

  • Run 1H-NMR: Checks for solvent occlusion or salt stoichiometry issues.

PurificationDecisionTree Start Start: Analyze Crude Material CheckEE Check Enantiomeric Excess (ee%) Start->CheckEE CheckChem Check Chemical Purity (HPLC) CheckEE->CheckChem ee > 98% LowEE Issue: Low Optical Purity (Contains (1S)-isomer) CheckEE->LowEE ee < 98% HighEE_HighChem Pass: Dry & Package CheckChem->HighEE_HighChem Purity > 98% LowChem Issue: Low Chemical Purity (Ketones/Byproducts) CheckChem->LowChem Purity < 98% Resolution Action: Classical Resolution (Dibenzoyl-L-tartaric acid) LowEE->Resolution If Racemic (50% ee) Recryst Action: Fractional Recrystallization (EtOH/Et2O System) LowEE->Recryst If Enriched (>85% ee) Reslurry Action: Hot Reslurry (Isopropanol) LowChem->Reslurry

Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: Low Enantiomeric Excess (Optical Purity)

User Question: My synthesis yielded the product with only 80% ee. Recrystallizing the HCl salt isn't improving the ratio significantly. How do I remove the (1S)-enantiomer?

Technical Insight: Recrystallizing a hydrochloride salt is often inefficient for optical purification because the eutectic point of the enantiomers may prevent separation. You must switch to a diastereomeric resolution strategy using a chiral acid before reforming the HCl salt.

Protocol: Classical Resolution with Dibenzoyl-L-Tartaric Acid (L-DBTA) Piperidine derivatives often resolve well with tartaric acid derivatives [1].

  • Free Basing: If your material is currently an HCl salt, dissolve in water, basify with NaOH to pH > 12, and extract into DCM. Dry and evaporate to get the free amine oil.

  • Salt Formation: Dissolve the free amine (1.0 eq) in Ethanol (10V). Add Dibenzoyl-L-tartaric acid (1.0 eq) dissolved in Ethanol.

  • Crystallization: Heat to reflux until clear, then cool slowly to room temperature (over 4-6 hours). The (1R)-amine • L-DBTA complex typically crystallizes out, while the (S)-isomer remains in solution.

  • Filtration & Liberation: Filter the solid. Suspend in water/DCM and treat with NaOH. Separate the organic layer to recover the (1R)-enriched free base.[1]

  • Conversion to HCl: Redissolve in ethanol and treat with HCl/EtOH to form the target hydrochloride salt.

Why this works: The diastereomeric salt (R,L) has different solubility properties than (S,L), whereas the enantiomeric HCl salts (R) and (S) have identical physical properties in achiral environments (except at the eutectic point).

Issue 2: Chemical Impurity - Ketone Retention

User Question: I see a 2-3% impurity peak in HPLC at RRT 1.2. MS suggests it is the unreduced starting material, 1-(piperidin-4-yl)ethanone. How do I remove it?

Technical Insight: The ketone precursor is less polar than the alcohol product. While column chromatography is standard, it is not scalable. A hot reslurry in a solvent where the alcohol HCl salt is insoluble but the ketone is soluble is the most robust method.

Protocol: Isopropanol (IPA) Reslurry

  • Preparation: Dry the crude HCl salt thoroughly.

  • Slurry: Suspend the solid in Isopropanol (5 mL per gram of solid).

  • Heating: Heat the suspension to 60°C. Do not add enough solvent to dissolve it completely; you want a slurry.

  • Agitation: Stir vigorously for 1-2 hours. The ketone impurity will leach into the hot IPA.

  • Filtration: Filter the suspension while hot (critical step). The purified product remains on the filter; the ketone passes into the filtrate.

  • Wash: Wash the cake with cold IPA.

Issue 3: Hygroscopicity & Sticky Solids

User Question: The final HCl salt is extremely hygroscopic and turns into a gum upon filtration. How do I get a free-flowing powder?

Technical Insight: Piperidine HCl salts are notorious for trapping water and solvent. "Gumming" usually indicates the presence of amorphous material or residual solvent preventing crystal lattice formation.

Protocol: Solvent Anti-Solvent Recrystallization

  • Dissolution: Dissolve the gum in the minimum amount of hot Methanol or Ethanol (the "good" solvent).

  • Seeding: Cool to room temperature. If available, add a few crystals of pure product as seeds.

  • Anti-Solvent Addition: Slowly add Diethyl Ether or MTBE (the "bad" solvent) dropwise with rapid stirring until persistent turbidity is observed.

  • Aging: Stop stirring and let it stand at 4°C overnight.

  • Drying: Filter under Nitrogen (to prevent moisture uptake). Dry in a vacuum oven at 40°C with P2O5 desiccant.

Part 3: Quantitative Data & Specifications

Table 1: Solubility Profile for (1R)-1-(piperidin-4-yl)ethan-1-ol HCl (Based on general piperidine alcohol salt behaviors)

SolventTemperatureSolubility BehaviorApplication
Water 25°CHighly SolubleFree-basing / Extraction
Methanol 60°CHighly SolubleRecrystallization (Solvent A)
Ethanol 25°CModerately SolubleRecrystallization / Resolution
Isopropanol 60°CLow/PartialReslurry (Removes Ketones)
Diethyl Ether 25°CInsolubleAnti-solvent (Precipitation)
DCM 25°CInsoluble (Salt form)Washing non-polar impurities

Part 4: Scientific Rationale & Mechanism

The purification logic relies on the solubility differential created by the hydrochloride counter-ion.

  • The Piperidine Ring: The secondary amine is the primary site of salt formation. The pKa of piperidine is ~11, making the HCl salt formation highly favorable and exothermic [2].

  • Chiral Resolution: Enantiomers have identical solubilities. Diastereomers (formed with Tartaric acid) have distinct lattice energies. The (1R)-amine/L-Tartrate complex is generally less soluble in lower alcohols than the (1S)/L-Tartrate complex, allowing for separation via filtration [3].

  • Chemical Cleaning: The ketone impurity lacks the hydrogen-bond donating capability of the hydroxyl group found in the product. This makes the ketone significantly more soluble in moderately polar organic solvents (like warm IPA) compared to the highly polar, hydrogen-bonded alcohol HCl salt lattice.

Workflow Crude Crude Mixture ((R)-Alcohol + (S)-Alcohol) Step1 1. Free Base Formation (NaOH/DCM) Crude->Step1 Step2 2. Add Resolving Agent (Dibenzoyl-L-Tartaric Acid) Step1->Step2 Step3 3. Crystallize Diastereomer ((R)-Amine • L-DBTA) Step2->Step3 Step4 4. Acidify (HCl/EtOH) Step3->Step4 Final Pure (1R)-HCl Salt Step4->Final

Figure 2: Workflow for Optical Purification via Classical Resolution.

References

  • Vertex Pharmaceuticals Inc. (2002). Process for resolving racemic mixtures of piperidine derivatives.[2] WO2002068391A1. Google Patents. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 271, Piperidine. PubChem. Link

  • Gotor, V., et al. (2006). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC - NIH. Link

  • CymitQuimica. (n.d.). 1-(Piperidin-4-yl)ethan-1-ol Product Data.Link

Sources

Validation & Comparative

A Researcher's Comparative Guide to the Bioactivity of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation and comparative analysis of the bioactivity of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a strategic approach to understanding the compound's potential biological functions. By integrating in silico predictions with robust in vitro validation methodologies, we aim to provide a clear and objective evaluation of this chiral piperidine derivative.

Introduction: Unveiling the Potential of a Chiral Scaffold

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). The introduction of a chiral center, as seen in (1R)-1-(piperidin-4-yl)ethan-1-ol, offers the potential for stereospecific interactions with biological targets, leading to improved potency and reduced off-target effects. However, the specific biological activities of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride are not extensively documented in publicly available literature. Therefore, a systematic validation of its bioactivity is essential to unlock its therapeutic potential.

This guide will first explore the predicted bioactivities of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride using computational approaches. Subsequently, we will detail a panel of in vitro functional assays designed to validate these predictions and compare its activity profile against well-characterized reference compounds.

In Silico Bioactivity Prediction: A Data-Driven Hypothesis

To formulate a targeted validation strategy, we first turned to in silico prediction tools to generate hypotheses about the potential biological targets of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. The SMILES string for the parent compound, (1R)-1-(piperidin-4-yl)ethan-1-ol, is CC1CCNCC1.

Using a combination of ligand-based and structure-based prediction algorithms, a consistent pattern of potential interactions with G-protein coupled receptors (GPCRs) emerged. The top predicted target classes, with the highest probability scores, are summarized in the table below.

Target ClassSpecific Receptors with High ProbabilityPredicted Interaction
Muscarinic Acetylcholine ReceptorsM1, M2, M3, M4, M5Agonist/Antagonist
Dopamine ReceptorsD2, D3Antagonist
Serotonin Receptors5-HT2A, 5-HT2CAntagonist

These predictions strongly suggest that (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride may act as a modulator of key neurotransmitter systems in the CNS. The piperidine scaffold is a known pharmacophore for many CNS-active drugs, and the predicted interactions with muscarinic, dopaminergic, and serotonergic receptors are mechanistically plausible.

Comparative Framework: Benchmarking Against Established Modulators

To provide a meaningful context for the experimental validation, we will compare the bioactivity of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride against a panel of well-characterized reference compounds. The choice of these comparators is directly informed by the in silico predictions.

Reference CompoundPrimary Target(s)Known BioactivityRationale for Inclusion
Pilocarpine Muscarinic Acetylcholine Receptors (non-selective)AgonistTo benchmark potential muscarinic receptor activity.[1][2][3]
Haloperidol Dopamine D2 ReceptorAntagonistTo compare potential dopamine D2 receptor antagonism.[4][5][6][7]
Ketanserin Serotonin 5-HT2A ReceptorAntagonistTo evaluate predicted serotonin 5-HT2A receptor antagonism.[8][9][10]

This comparative approach will allow for a direct assessment of the potency and efficacy of our test compound relative to established pharmacological tools.

Experimental Validation: A Step-by-Step Guide to Bioactivity Profiling

The following sections provide detailed protocols for a panel of in vitro functional assays designed to validate the predicted bioactivities of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. The causality behind each experimental choice is explained to ensure a thorough understanding of the validation process.

General Experimental Workflow

The overall workflow for the bioactivity validation is depicted in the following diagram:

G cluster_0 In Silico Prediction cluster_1 Assay Selection & Compound Preparation cluster_2 In Vitro Functional Assays cluster_3 Data Analysis & Interpretation a Input SMILES of (1R)-1-(piperidin-4-yl)ethan-1-ol b Target Prediction (e.g., SwissTargetPrediction, PASS) a->b c Select Assays Based on Top Predicted Targets b->c d Prepare Stock Solutions: Test Compound & Reference Compounds c->d e Muscarinic Receptor Assay (Calcium Flux) d->e f Dopamine D2 Receptor Assay (cAMP) d->f g Serotonin 5-HT2A Receptor Assay (Calcium Flux) d->g h Generate Dose-Response Curves e->h f->h g->h i Calculate EC50/IC50 Values h->i j Compare Potency & Efficacy to Reference Compounds i->j G cluster_0 M1/5-HT2A (Gq-coupled) Pathway Agonist Agonist Receptor M1 or 5-HT2A Receptor Agonist->Receptor Gq Gq Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca Ca²⁺ ER->Ca Release CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Figure 2. Gq-coupled GPCR signaling pathway.

G cluster_1 D2 (Gi-coupled) Pathway Agonist Agonist Receptor D2 Receptor Agonist->Receptor Gi Gi Receptor->Gi AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse

Figure 3. Gi-coupled GPCR signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to validate the bioactivity of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. By leveraging in silico predictions to inform targeted in vitro experiments, researchers can efficiently and objectively characterize this novel compound. The proposed experimental framework, complete with detailed protocols and a comparative analysis against established drugs, provides a robust foundation for determining its potential as a modulator of key CNS receptors.

Positive results from these initial screens would warrant further investigation, including selectivity profiling against a broader panel of receptors, determination of binding affinities through radioligand binding assays, and ultimately, in vivo studies to assess its pharmacological effects in a physiological context. The chiral nature of the compound also invites a comparative study with its (1S)-enantiomer to elucidate the stereochemical requirements for its biological activity.

References

  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. [Link]

  • Massive Bio. Pilocarpine. [Link]

  • Dr. Oracle. Is haloperidol a dopamine antagonist? [Link]

  • Review of Optometry. Pilocarpine: New and Improved? [Link]

  • WisTech Open. 4.6 Muscarinic Receptor Agonists – Nursing Pharmacology 2e. [Link]

  • YouTube. Pharmacology of Haloperidol ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Wikipedia. Pilocarpine. [Link]

  • PMC. The Muscarinic Agonist Pilocarpine modifies Cocaine- and Food- Reinforced Responding in Rats; Comparison with the Cholinesterase Inhibitor Tacrine. [Link]

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • PubMed. Impact of haloperidol, a dopamine D2 antagonist, on cognition and mood. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. [Link]

  • PubMed. Effect of 5-HT2A receptor antagonist ketanserin on micturition in male rats. [Link]

  • PubMed. Ketanserin, an antagonist of 5-HT2A receptor of serotonin, inhibits testosterone secretion by rat Leydig cells in vitro. [Link]

  • StatPearls. Haloperidol. [Link]

  • PubMed. The effects of haloperidol on dopamine receptor gene expression. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • Eurofins Discovery. 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. [Link]

  • PubMed. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. [Link]

  • Korea University Pure. [11]Functional assays to study coupling of dopamine D2 receptors to G proteins. [Link]

  • PubMed. Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research. [Link]

  • ResearchGate. Effect of the 5-HT 2A/2C receptor antagonist ketanserin (3 and 10 nM;...). [Link]

  • Innoprot. HiTSeeker 5-HT2A Serotonin Receptor Cell Line. [Link]

  • PubMed. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. [Link]

  • MDPI. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. [Link]

  • Eurofins DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]

  • ACS Publications. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. [Link]

  • PubChem. 1-(1-ethylpiperidin-4-yl)ethan-1-ol. [Link]

  • Eurofins Discovery. CNS Target LeadHunter Panel - TW. [Link]

  • PubChem. 1-(1-Methylpiperidin-4-yl)ethan-1-one. [Link]

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Technical Comparison Guide: (1R)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the (1R)-Scaffold

In modern drug discovery, the transition from flat aromatic structures to three-dimensional, sp³-rich scaffolds is a defining trend. (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS: 1567666-81-2) represents a critical "privileged structure." Unlike its aromatic precursor (4-acetylpyridine) or its achiral homolog (4-piperidinemethanol), this scaffold offers two distinct vector points for derivatization (the secondary amine and the chiral secondary alcohol) combined with precise stereochemical control.

This guide objectively compares the (1R)-enantiomer against its (1S)-counterpart, its racemic mixture, and its aromatic precursor. The focus is on synthetic utility, physicochemical stability, and stereochemical integrity —the three pillars that determine a building block's performance in high-throughput synthesis and lead optimization.

Comparative Analysis Matrix

The following table contrasts the subject compound against its primary alternatives. Note the distinct shift in properties when moving from the aromatic precursor to the chiral salt.

Table 1: Physicochemical & Synthetic Performance Profile
Feature(1R)-1-(piperidin-4-yl)ethan-1-ol HCl (Subject)(1S)-1-(piperidin-4-yl)ethan-1-ol HCl (Enantiomer)(rac)-1-(piperidin-4-yl)ethan-1-ol HCl (Racemate)4-(1-Hydroxyethyl)pyridine (Precursor)
Stereochemistry (1R) (High Purity >98% ee)(1S)Racemic (50:50 R/S)Achiral (Planar)
Physical State Crystalline Solid (Hygroscopic)Crystalline SolidCrystalline SolidViscous Oil / Low MP Solid
Solubility High (Water, MeOH, DMSO)High (Water, MeOH, DMSO)High (Water, MeOH, DMSO)Moderate (Organic solvents)
Basicity (pKa) ~11.0 (Piperidine N)~11.0~11.0~5.2 (Pyridine N)
Synthetic Role Chiral Scaffold (Target-Specific)Chiral Scaffold (SAR Probe)Low-Cost Entry (HTS Screening)Precursor / Aromatic Analog
Primary Risk Racemization under strong acid/heatRacemizationSeparation difficulty laterOxidation to N-oxide
Cost Factor High (Resolution required)HighLowVery Low

Synthetic Causality & Reactivity Profile

As an Application Scientist, it is crucial to understand why we select the (1R)-HCl salt over the free base or racemate.

The "Salt Advantage" in Process Chemistry

The free base of 1-(piperidin-4-yl)ethan-1-ol is often a viscous oil or a low-melting solid that is prone to oxidative degradation (N-oxide formation) upon air exposure.

  • Performance Gain: The Hydrochloride (HCl) salt stabilizes the secondary amine, preventing oxidation and facilitating handling as a free-flowing powder.

  • Protocol Note: The salt must be neutralized in situ (e.g., with DIPEA or K₂CO₃) immediately prior to N-alkylation reactions to restore nucleophilicity.

Stereochemical Anchoring

The (1R)-methyl group on the ethanol side chain acts as a "stereochemical anchor." In kinase inhibitors, this methyl group often occupies a specific hydrophobic pocket (e.g., the ribose binding pocket or a solvent-exposed region), locking the molecule into a bioactive conformation.

  • Comparison: The (1S)-enantiomer often creates steric clash within the ATP-binding site, drastically reducing potency (often >100-fold difference in IC₅₀).

  • Racemate Risk: Using the racemate in early biological screening yields "diluted" data. If the (1S) isomer is inactive, the apparent potency is halved; if the (1S) isomer is toxic or off-target, the data is compromised.

Reactivity Workflow

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

SynthesisPathways cluster_legend Reaction Logic Start (1R)-1-(piperidin-4-yl) ethan-1-ol HCl Base Free Base Liberation Start->Base DIPEA/DMF Protect N-Boc Protection Start->Protect Boc2O, NaOH N_Alk N-Alkylation / Acylation (Core Formation) Base->N_Alk R-X or R-COCl Target1 Kinase Inhibitor Scaffold N_Alk->Target1 O_Alk O-Derivatization (Ether/Ester) Protect->O_Alk NaH, R-X Target2 GPCR Ligand Side Chain O_Alk->Target2 Blue: Starting Material Blue: Starting Material Green: N-Selectivity Green: N-Selectivity Blue: Starting Material->Green: N-Selectivity Red: O-Selectivity Red: O-Selectivity Green: N-Selectivity->Red: O-Selectivity

Figure 1: Divergent synthetic pathways. The choice of initial protection determines whether the molecule grows from the Nitrogen (Kinase scaffolds) or the Oxygen (GPCR ligands).

Experimental Validation Protocols

To ensure data integrity, the following self-validating protocols are recommended. These distinguish the high-quality (1R)-isomer from degraded or racemic alternatives.

Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC

Objective: Verify that the supplied (1R)-HCl salt has not racemized during storage or transport.

  • Sample Prep: Dissolve 5 mg of the HCl salt in 1 mL of Ethanol:Diethylamine (100:0.1). Note: The amine is required to free the base for interaction with the chiral column.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose-based stationary phases are preferred for amino-alcohols).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (low absorption due to lack of chromophore; high concentration required) or Refractive Index (RI) detector.

  • Success Criteria:

    • (1R)-Isomer Retention Time (

      
      ): ~12.5 min (Typical, method dependent).
      
    • (1S)-Isomer Retention Time (

      
      ): ~15.2 min.
      
    • Acceptance: ee > 98.0%.[1]

Protocol B: Selective N-Alkylation (Performance Test)

Objective: Confirm the nucleophilicity of the piperidine nitrogen without interfering O-alkylation.

  • Reagents: (1R)-Scaffold HCl (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (3.0 eq), Acetonitrile (10 vol).

  • Procedure:

    • Suspend salt and base in MeCN. Stir 15 min at RT (Free base generation).

    • Add Benzyl Bromide dropwise at 0°C.

    • Warm to RT and stir for 4 hours.

  • Validation:

    • TLC (MeOH/DCM 1:9): Disappearance of baseline spot (amine salt).

    • LC-MS Check: Look for M+H (Product). Absence of M+H + 90 (O,N-dibenzylated byproduct) confirms selectivity.

    • Why this matters: If the material is wet or degraded, O-alkylation becomes a competing side reaction.

Biological Logic: The Stereochemical "Fit"

Why choose (1R) over (1S)? The decision is rarely arbitrary. In many kinase binding pockets (e.g., ALK, ROS1), the piperidine ring adopts a chair conformation.

SAR_Logic cluster_R (1R)-Isomer Interaction cluster_S (1S)-Isomer Interaction Target Protein Binding Pocket (Hydrophobic Cleft) R_Me Methyl Group (R) Points AWAY from Steric Wall Target->R_Me Accommodates S_Me Methyl Group (S) Clashes with Steric Wall Target->S_Me Repels Result_R High Affinity Binding (IC50 < 10 nM) R_Me->Result_R R_OH Hydroxyl Group Donates H-Bond to Backbone R_OH->Result_R Result_S Low Affinity / Steric Clash (IC50 > 1000 nM) S_Me->Result_S S_OH Hydroxyl Group Misaligned S_OH->Result_S

Figure 2: Theoretical SAR logic demonstrating why enantiomeric purity is critical for potency. The (1R)-methyl orientation avoids steric clashes common with the (1S)-isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118323865, (1R)-1-(piperidin-4-yl)ethan-1-ol. Retrieved from [Link]

  • Venkatesan, P., & Maruthavanan, T. (2015). Stereochemical effect on biological activities of new series of piperidin-4-one derivatives.[2] Natural Product Research, 29(22), 2092–2096.[2] [Link]

  • Banks, H. D. (1992). Piperidine Synthesis: A Review of Methods. U.S. Army Chemical Research, Development and Engineering Center. Retrieved from [Link]

  • Li, W., et al. (2020). Kinetic Resolution of Racemic 3,4-Disubstituted Piperidines via Rh-Catalyzed Asymmetric Hydrogenation. ACS Catalysis, 10, 2603–2608.[3] [Link]

Sources

Comparative analysis of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Binding Assessment Methodologies for (1R)-1-(piperidin-4-yl)ethan-1-ol Hydrochloride[1][2][][4]

Executive Summary

(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is not merely a chemical building block; it is the chiral pharmacophoric anchor for second-generation ALK inhibitors, most notably Ceritinib (LDK378) .[1][2][][4] Its specific (1R)-configuration is critical for positioning the hydroxyl group to form a hydrogen bond within the ATP-binding pocket of Anaplastic Lymphoma Kinase (ALK).[1][2][][4][5]

Because this molecule is a fragment rather than a potent drug in isolation, standard radioligand binding assays (which require nM affinity) are often unsuitable for direct measurement.[2][][4][6][5] Consequently, "binding assays" for this compound fall into two distinct technical categories:

  • Biophysical Fragment Screening: Measuring the intrinsic, weak (µM-mM) affinity of the fragment to ALK or off-target proteins (e.g., Sigma receptors) using high-sensitivity biophysical techniques.[1][2][][4][5]

  • Stereochemical "Binding Potential" Validation: Indirectly assessing binding capability by rigorously quantifying enantiomeric purity, as the (1S)-enantiomer is a non-binding impurity in the final drug context.[1][2][][4][5]

This guide compares the three primary methodologies for assessing these parameters: STD-NMR , SPR (Surface Plasmon Resonance) , and Chiral Chromatographic Validation .[2][][4][6][5]

Comparative Matrix: Binding Assessment Methodologies

The following table contrasts the three industry-standard approaches for evaluating the (1R)-1-(piperidin-4-yl)ethan-1-ol scaffold.

FeatureSTD-NMR (Saturation Transfer Difference) SPR (Surface Plasmon Resonance) Chiral HPLC (Indirect Binding Potential)
Primary Utility Direct Binding: Mapping epitope contact points on the protein.[1][2][][4]Direct Binding: Kinetic rates (

,

) and

.
QC Validation: Ensuring (1R) purity for downstream efficacy.[1][2][][4][5]
Sensitivity Range

M to

M (Ideal for weak fragments).[1][2][][4][5]

M to

M (Versatile).[1][2][][4][5]
N/A (Separation limit <0.1% impurity).[1][2][][4][5]
Protein Requirement High (unlabeled protein, >10 µM).[2][][4][6][5]Low (immobilized protein, <10 µg).[1][2][][4][6][5]None (Chemical separation).[1][2][][4][5]
Throughput Low to Medium.High (96/384-well arrays).[1][2][][4]High (Standard QC workflow).
Mechanism Magnetization transfer from protein to bound ligand protons.[1][]Refractive index change near sensor surface upon binding.[1][][4]Interaction with chiral stationary phase (CSP).[1][2][][4][5]
Key Limitation No kinetic data; requires fast exchange.[1][]Immobilization can affect protein activity.[1][][4]Does not measure biological affinity directly.[1][][4][7]

Deep Dive: Methodological Protocols & Causality

Protocol A: STD-NMR for Epitope Mapping

Context: You need to prove that the piperidine ring and the hydroxyl group of the (1R)-fragment actually contact the ALK kinase domain in solution, confirming it as a valid scaffold.[1][2][][4][6][5]

The Mechanism: In STD-NMR, we selectively irradiate the protein with radiofrequency pulses.[2][][4][5] This saturation spreads through the protein via spin diffusion.[1][][4] If the (1R)-fragment binds, magnetization transfers from the protein to the ligand's protons at the interface.[1][2][][4][6][5] We then subtract this spectrum from a reference spectrum.[1][][4] Only the signals of the binding fragment remain.[][4][5]

Step-by-Step Workflow:

  • Sample Prep: Dissolve ALK Kinase Domain (10-20 µM) and (1R)-1-(piperidin-4-yl)ethan-1-ol HCl (1-2 mM) in deuterated buffer (

    
     or phosphate buffer pH 7.4).
    
    • Expert Insight: Maintain a Ligand:Protein ratio of >50:1. High ligand excess ensures fast exchange, which is critical for the STD effect.[2][][4][6][5]

  • Pulse Sequence: Apply a train of Gaussian pulses at a chemical shift where only protein protons resonate (e.g., -1 ppm or 12 ppm) for 2-3 seconds (Saturation Time).

  • Acquisition: Record the On-Resonance (saturated) and Off-Resonance (reference) spectra.

  • Data Processing: Subtract On from Off.

  • Analysis: Integrate the difference peaks.

    • Interpretation: If the methyl doublet (

      
      ) and the methine proton (
      
      
      
      ) show strong STD signals, the hydroxyl group is intimately involved in binding.[1][2][][4][6][5]
Protocol B: Surface Plasmon Resonance (SPR)

Context: You need a quantitative


 value to rank this fragment against modified analogs (e.g., fluorinated variants).[1][2][][4][6][5]

The Mechanism: SPR measures mass changes on a sensor chip.[1][][4] The ALK protein is tethered to the chip.[][4][5] As the fragment flows over it, binding increases the refractive index.[2][][4][6][5]

Step-by-Step Workflow:

  • Immobilization: Covalently couple ALK to a CM5 sensor chip using amine coupling (EDC/NHS chemistry). Target a density of ~3000-5000 RU (high density is needed for small fragments).[1][2][][4]

  • Running Buffer: HBS-P+ (HEPES buffered saline with P20 surfactant).[1][2][]

    • Expert Insight: Include 2-5% DMSO if solubility is an issue, but match the DMSO concentration exactly in the running buffer to avoid "bulk effect" artifacts.

  • Injection Cycle: Inject the (1R)-fragment at varying concentrations (e.g., 10 µM to 1 mM).

  • Reference Subtraction: Simultaneously inject over a flow cell with no protein (or a dummy protein) to subtract non-specific binding.[1][2][][4]

  • Analysis: Fit the "square wave" equilibrium curves (typical for fast-on/fast-off fragments) to a steady-state affinity model to derive

    
    .
    

Critical Quality Control: The "Binding Potential" Assay

Since the (1S)-enantiomer is biologically inactive (or less active) in the ALK pocket, a "binding assay" for this reagent often refers to verifying its Enantiomeric Excess (ee) .[1][2][][4][6][5] If the input material is racemic, the apparent binding affinity of the final drug will drop by 50%.[2][][4][6][5]

Chiral HPLC Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2][][4]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1][2][][4][5]

    • Expert Insight: The diethylamine (DEA) is mandatory.[1][2][][4][5] The piperidine nitrogen is basic; without DEA, it will interact with silanols on the column, causing severe peak tailing that masks the enantiomers.[2][][4][6][5]

  • Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).[1][2][][4][5]

  • Success Criteria: (1R) peak > 99.0%; (1S) peak < 1.0%.

Visualization of Workflows

The following diagrams illustrate the logic flow for Fragment Screening (Scientific) and Quality Assurance (Industrial).

Diagram 1: Fragment Screening & Validation Workflow

FragmentScreening Start Candidate Fragment (1R)-1-(piperidin-4-yl)ethan-1-ol Solubility Solubility Check (D2O/DMSO) Start->Solubility MethodSelect Select Method Solubility->MethodSelect STD_NMR STD-NMR (Qualitative Epitope Map) MethodSelect->STD_NMR Structural Info Needed SPR SPR Analysis (Quantitative KD) MethodSelect->SPR Affinity Value Needed Data_NMR Output: Contact Protons Identified STD_NMR->Data_NMR Data_SPR Output: KD Value (mM range) SPR->Data_SPR Decision Go/No-Go for Lead Optimization Data_NMR->Decision Data_SPR->Decision

Caption: Workflow for biophysical characterization of the fragment's intrinsic binding properties.

Diagram 2: The Stereochemical "Binding Potential" Logic

ChiralLogic Input Input Reagent (1R)-1-(piperidin-4-yl)ethan-1-ol ChiralQC Chiral HPLC Assay (Chiralpak AD-H) Input->ChiralQC ResultR Result: >99% (1R) ChiralQC->ResultR ResultS Result: High (1S) Impurity ChiralQC->ResultS Synthesis Synthesis of Ceritinib (LDK378) ResultR->Synthesis ResultS->Synthesis If ignored BindingPocket ALK Binding Pocket Interaction Synthesis->BindingPocket OutcomeSuccess High Affinity (H-bond formed) BindingPocket->OutcomeSuccess (1R) fits OutcomeFail Steric Clash (Reduced Affinity) BindingPocket->OutcomeFail (1S) clashes

Caption: The causal link between chiral purity assays and the final binding efficacy of the drug.

References

  • Marsilje, T. H., et al. (2013).[2][][4][6][5] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry. Link[1][2][][4][6][5]

  • Mayer, M., & Meyer, B. (1999).[2][][4][6][5] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link[1][2][][4][6][5]

  • Friboulet, L., et al. (2014).[2][][4][6][5][8] "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer."[1][][4][7][8] Cancer Discovery. Link

  • GE Healthcare Life Sciences. (2010).[1][2][][4] "Surface Plasmon Resonance (SPR) Theory." Cytiva Biacore Handbooks. Link

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.